Product packaging for 2-Bromo-5-methoxybenzonitrile(Cat. No.:CAS No. 138642-47-4)

2-Bromo-5-methoxybenzonitrile

Cat. No.: B150773
CAS No.: 138642-47-4
M. Wt: 212.04 g/mol
InChI Key: ZQONVYONOASKIY-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B150773 2-Bromo-5-methoxybenzonitrile CAS No. 138642-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQONVYONOASKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617998
Record name 2-Bromo-5-methoxybenzonitrile
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Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138642-47-4
Record name 2-Bromo-5-methoxybenzonitrile
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Record name 2-Bromo-5-methoxybenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-5-methoxybenzonitrile, a key intermediate in the development of various pharmaceutical compounds.[1] The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for the synthesis of the target molecule and its crucial precursors.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below: the Sandmeyer reaction starting from 2-bromo-5-methoxyaniline and the direct conversion of 2-bromo-5-methoxybenzoic acid.

Pathway 1: Sandmeyer Reaction of 2-Bromo-5-methoxyaniline

The Sandmeyer reaction is a versatile and widely used method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3] This pathway involves the diazotization of 2-bromo-5-methoxyaniline, followed by reaction with a copper(I) cyanide catalyst.[1][4] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][4]

digraph "Sandmeyer_Reaction" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"2-Bromo-5-methoxyaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazonium_Salt" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Bromo-5-methoxyaniline" -> "Diazonium_Salt" [label="NaNO2, H+"]; "Diazonium_Salt" -> "this compound" [label="CuCN"]; }

Caption: Sandmeyer reaction pathway for this compound synthesis.

Pathway 2: From 2-Bromo-5-methoxybenzoic Acid

A more direct, albeit high-temperature, method involves the conversion of 2-bromo-5-methoxybenzoic acid to the corresponding nitrile.[1] This process is achieved by reacting the carboxylic acid with ammonia gas at elevated temperatures, leading to dehydration and formation of the nitrile.[1]

digraph "From_Benzoic_Acid" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"2-Bromo-5-methoxybenzoic_acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Bromo-5-methoxybenzoic_acid" -> "this compound" [label="NH3, 200-260°C"]; }

Caption: Synthesis from 2-Bromo-5-methoxybenzoic acid.

Synthesis of Key Precursor: 2-Bromo-5-methoxybenzoic Acid

The synthesis of the crucial precursor, 2-bromo-5-methoxybenzoic acid, is most commonly achieved through the electrophilic bromination of 3-methoxybenzoic acid (m-anisic acid). The regioselectivity of this reaction is directed by the activating methoxy group and the deactivating carboxyl group. Several brominating agents have been successfully employed.

digraph "Precursor_Synthesis" { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"3-Methoxybenzoic_acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Bromo-5-methoxybenzoic_acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"3-Methoxybenzoic_acid" -> "2-Bromo-5-methoxybenzoic_acid" [label="Brominating Agent"]; }

Caption: General scheme for the synthesis of 2-Bromo-5-methoxybenzoic acid.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2-bromo-5-methoxybenzoic acid using various bromination methods.

Starting MaterialBrominating AgentSolventYield (%)Purity (%)Reference
3-Methoxybenzoic acidBromineAcetic acid/Water79Not specified[5]
3-Methoxybenzoic acidN-Bromosuccinimide (NBS)Dichloromethane93.499.1[6]
3-Methoxybenzoic acidDibromohydantoinDichloroethane92.899.5[6]
3-Methoxybenzoic acidDibromohydantoinChloroform92.899.5[6]
3-Methoxybenzoic acidKBr/KBrO3Trifluoroacetic acid85>99.0[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid via Bromination with N-Bromosuccinimide[6]
  • Reaction Setup: In a 500 mL four-neck flask, add 75 g of dichloromethane, 15.2 g (0.1 mol) of m-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19 g (0.01 mol) of potassium bromide, and 1.23 g (0.01 mol) of red phosphorus.

  • Addition of Brominating Agent: While stirring, add 26.7 g (0.15 mol) of N-bromosuccinimide at 25 °C.

  • Reaction: Control the reaction temperature between 25-30 °C and react for 3 hours. Monitor the consumption of the starting material by High-Performance Liquid Chromatography (HPLC).

  • Work-up: Pour the reaction mixture into 200 g of ice water to quench the reaction.

  • Isolation and Purification: Recover the dichloromethane under reduced pressure. Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to obtain 21.57 g of 2-bromo-5-methoxybenzoic acid.

Protocol 2: Synthesis of this compound from 2-Bromo-5-methoxybenzoic Acid[1]
  • Reaction Setup: In a three-necked flask equipped with a thermometer, an ammonia inlet, and a distillation column, add 400 g of 2-bromo-5-methoxybenzoic acid.

  • Heating: Heat the flask using a heating mantle to 180 °C until the acid is mostly dissolved.

  • Ammonia Addition: Introduce ammonia gas through the inlet.

  • Reaction Conditions: Control the initial reaction temperature between 200-230 °C for 6 hours. Slowly increase the temperature to 230-250 °C for 4 hours, and then further increase it to 250-260 °C for 2 hours.

  • Product Collection: Continuously distill off the crude nitrile.

  • Purification: Separate the collected crude product, wash it with water, and perform vacuum distillation to obtain the final product, this compound.

Protocol 3: General Procedure for Sandmeyer Reaction[2][3][4]

Note: A specific detailed protocol for 2-bromo-5-methoxyaniline was not found in the initial search results, so a general procedure is provided.

  • Diazotization: Dissolve the starting aniline (2-bromo-5-methoxyaniline) in a suitable acidic solution (e.g., aqueous HCl or HBr). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

  • Reaction: Slowly add the cold diazonium salt solution to the CuCN mixture. Nitrogen gas will be evolved. The reaction is often stirred at a slightly elevated temperature to ensure completion.

  • Work-up and Isolation: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude benzonitrile.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

References

An In-depth Technical Guide to 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-5-methoxybenzonitrile, a key intermediate in organic synthesis. It details its chemical and physical properties, provides established synthesis protocols, and illustrates its application in modern cross-coupling methodologies.

Core Compound Identification and Properties

This compound is a substituted aromatic compound widely utilized as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identifiers

The structure consists of a benzene ring substituted with a nitrile group, a bromine atom at the ortho-position (C2), and a methoxy group at the meta-position (C5) relative to the nitrile.

Structure:

Table 1: Compound Identifiers

IdentifierValueReference
CAS Number 138642-47-4[1]
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.04 g/mol [1]
IUPAC Name This compound[2]
SMILES COc1ccc(Br)c(c1)C#N[1]
InChI Key ZQONVYONOASKIY-UHFFFAOYSA-N[1]
Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueReference
Physical Form White to off-white powder/solid[1]
Melting Point 99-102 °C[1]
Boiling Point 292.8 °C at 760 mmHg[3]
Density 1.563 g/cm³[3]
Solubility Insoluble in water. Soluble in organic solvents such as dichloromethane and chloroform.
Safety and Handling

Table 3: GHS Safety Information

CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed)[1]
Precautionary Statements P264, P270, P301+P312, P501[1]
Storage Store at 2-8°C in a dry, well-ventilated area away from incompatible substances.[1]

Synthesis Pathways and Experimental Protocols

This compound can be synthesized via several routes. The following protocols detail two common methods starting from commercially available precursors.

Synthesis from 2-Bromo-5-methoxybenzoic Acid (Ammonolysis)

This method involves the high-temperature conversion of a carboxylic acid to a nitrile using ammonia. It is suitable for large-scale production.

Experimental Protocol:

  • Apparatus Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a thermometer, an ammonia gas inlet tube, and a distillation condenser.

  • Charging the Reactor: Add 400 g of 2-bromo-5-methoxybenzoic acid to the flask.

  • Reaction Initiation: Begin heating the flask using a heating mantle. Heat until the internal temperature reaches 180°C, by which point the acid should be mostly molten.

  • Ammonia Introduction: Introduce a steady stream of ammonia gas into the molten acid through the inlet tube.

  • Staged Heating Profile:

    • Maintain the reaction temperature between 200-230°C for 6 hours.

    • Slowly increase the temperature to 230-250°C and hold for 4 hours.

    • Further increase the temperature to 250-260°C and maintain for 2 hours.

  • Product Collection: Throughout the heating process, the crude this compound product will distill from the reaction mixture. Collect the distillate.

  • Work-up and Purification:

    • Wash the collected crude product with water to remove any unreacted starting material and ammonium salts.

    • Separate the organic layer.

    • Perform vacuum distillation on the crude nitrile to yield the pure product.[3]

Synthesis from 2-Bromo-5-methoxyaniline (Sandmeyer Reaction)

This classic transformation proceeds via a diazonium salt intermediate, which is subsequently displaced by a cyanide nucleophile. This method is a cornerstone of aromatic chemistry.

Experimental Protocol:

  • Diazotization:

    • In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5°C.

    • Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Heat gently if necessary to dissolve, then cool to room temperature.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Synthesis_Pathway A m-Methoxybenzoic Acid B 2-Bromo-5-methoxybenzoic Acid A->B Bromination (e.g., Br₂, H₂O, HOAc) C This compound B->C Ammonolysis (NH₃, high temp) D 2-Bromo-5-methoxyaniline D->C Sandmeyer Reaction (1. NaNO₂, HBr 2. CuCN)

Caption: Key synthesis pathways to this compound.

Applications in Cross-Coupling Reactions

As an aryl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of C-C bonds.

Suzuki-Miyaura Coupling: A Representative Protocol

This protocol describes a typical Suzuki-Miyaura reaction coupling this compound with phenylboronic acid to form 5-methoxy-[1,1'-biphenyl]-2-carbonitrile.

Table 4: Reagents for Suzuki-Miyaura Coupling

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
This compound212.041.0212 mg1.0
Phenylboronic Acid121.931.2146 mg1.2
Pd(PPh₃)₄1155.560.0335 mg0.03
K₂CO₃ (anhydrous)138.212.0276 mg2.0
Toluene--5 mL-
Ethanol--2 mL-
Water--2 mL-

Experimental Protocol:

  • Inert Atmosphere Setup: Add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Subsequently, add the degassed solvents: toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100°C and stir the mixture vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.[4]

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Weigh Reagents: Aryl Halide, Boronic Acid, Base prep2 Assemble & Flame-Dry Glassware prep1->prep2 prep3 Establish Inert Atmosphere (Ar/N₂) prep2->prep3 react1 Add Reagents, Catalyst, & Degassed Solvents prep3->react1 react2 Heat & Stir (e.g., 100°C, 12h) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT & Dilute react3->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Evaporate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Characterize Product (NMR, MS, etc.) workup4->analysis1

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Spectroscopic Profile of 2-Bromo-5-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methoxybenzonitrile, a key intermediate in various synthetic pathways. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

While direct experimental spectra for this compound were not found in the available literature, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H~ 7.5 - 7.7dAromatic CH ortho to Bromine
~ 7.1 - 7.3ddAromatic CH ortho to Cyano and meta to Methoxy
~ 6.9 - 7.1dAromatic CH ortho to Methoxy and meta to Bromine
~ 3.8sMethoxy (-OCH₃) protons
¹³C~ 160sAromatic C attached to Methoxy group
~ 135sAromatic C attached to Cyano group
~ 125dAromatic CH
~ 120dAromatic CH
~ 118sAromatic C attached to Bromine
~ 115dAromatic CH
~ 115sCyano (-C≡N) carbon
~ 56qMethoxy (-OCH₃) carbon

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands

Functional Group Expected Absorption Range (cm⁻¹) Intensity Vibrational Mode
Aromatic C-H3100 - 3000MediumStretching
Aliphatic C-H (in -OCH₃)2950 - 2850MediumStretching
Cyano (C≡N)2230 - 2210StrongStretching
Aromatic C=C1600 - 1450Medium to StrongStretching
C-O (Aryl ether)1250 - 1200StrongAsymmetric Stretching
C-O (Aryl ether)1050 - 1000StrongSymmetric Stretching
C-Br600 - 500Medium to StrongStretching

Note: The presence of these characteristic peaks in an experimental IR spectrum would be indicative of the this compound structure.

Mass Spectrometry (MS)

Table 3: Expected Mass-to-Charge Ratios (m/z)

Ion Description Expected m/z Notes
[M]⁺Molecular Ion211 & 213Due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
[M-CH₃]⁺Loss of a methyl group196 & 198
[M-Br]⁺Loss of a bromine atom132
[M-C≡N]⁺Loss of the nitrile group185 & 187

Note: The isotopic pattern of the molecular ion is a key identifier for bromine-containing compounds in mass spectrometry.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid State):

    • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • ATR: Place a small amount of the powdered sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Inject the solution into the GC-MS system.

    • Alternatively, for direct analysis, a direct insertion probe can be used.

  • Instrument Setup and Data Acquisition:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

    • The mass spectrometer will separate the resulting ions based on their mass-to-charge ratio.

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Compound This compound (Solid Sample) Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Solid_Prep Solid State Preparation (ATR or KBr Pellet) Compound->Solid_Prep MS_Spec Mass Spectrometer Compound->MS_Spec via GC or Direct Probe NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Solid_Prep->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility of 2-Bromo-5-methoxybenzonitrile in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-methoxybenzonitrile, a key intermediate in various synthetic applications. Understanding its solubility profile is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the known qualitative solubility, presents a standardized experimental protocol for quantitative determination, and offers a logical workflow for solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound (CAS No: 138642-47-4) is essential for interpreting its solubility characteristics.

PropertyValue
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol [1]
Appearance Powder[1]
Melting Point 99-102 °C[1]
Boiling Point 292.774 °C at 760 mmHg[2]
Density 1.563 g/cm³[2]

Solubility Profile

Quantitative public-domain data on the solubility of this compound in a range of common solvents is limited. However, qualitative assessments are available.

Table 1: Qualitative Solubility of this compound

SolventTypeReported Solubility
WaterPolar ProticInsoluble[3]
DichloromethanePolar AproticSoluble[3]
ChloroformPolar AproticSoluble[3]

Due to the absence of specific quantitative data, a standardized experimental protocol is provided below for researchers to determine the precise solubility in solvents relevant to their work.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound. This can be coupled with various analytical techniques for quantification.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (HPLC-UV, UV-Vis Spectrophotometer, or gravimetric analysis tools)

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours to permit the sedimentation of the excess solid.

    • Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, it is recommended to use a syringe and syringe filter to collect the sample.

  • Quantification:

    • Accurately dilute the collected supernatant with the same solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the diluted sample to determine the concentration of this compound.

    • For HPLC Analysis: A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used. A calibration curve of known concentrations versus peak area is required for quantification.

    • For UV-Vis Spectrophotometry: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined. A calibration curve of absorbance versus known concentrations is necessary.

    • For Gravimetric Analysis: A known volume of the saturated solution is carefully transferred to a pre-weighed, dry evaporating dish. The solvent is evaporated at a controlled temperature, and the dish with the residue is dried to a constant weight. The mass of the dissolved solid can then be determined.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess 2-Bromo-5- methoxybenzonitrile to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Start Equilibration sep1 Sedimentation of excess solid equil1->sep1 End Equilibration sep2 Filter supernatant sep1->sep2 analysis1 Dilute sample sep2->analysis1 Sample for Analysis analysis2 Quantify concentration (HPLC, UV-Vis, Gravimetric) analysis1->analysis2 calc1 Calculate solubility (mg/mL, mol/L) analysis2->calc1 Concentration Data

Caption: Workflow for experimental solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocol can be adapted to various common laboratory solvents to generate the quantitative data necessary for research, development, and quality control purposes.

References

2-Bromo-5-methoxybenzonitrile: A Versatile Scaffold for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzonitrile is a substituted aromatic compound that has emerged as a significant and versatile building block in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure is characterized by a benzene ring functionalized with a bromine atom, a methoxy group, and a nitrile moiety. This unique combination of functional groups provides multiple reactive sites, making it an ideal starting material for the synthesis of complex molecules and novel chemical entities. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, the nitrile group can be transformed into other functional groups like amines and carboxylic acids, and the methoxy group influences the electronic properties of the aromatic ring.[1][2] This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role in synthetic methodologies and as a scaffold for the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 138642-47-4[1][3]
Molecular Formula C₈H₆BrNO[1][3]
Molecular Weight 212.04 g/mol [1][3]
Appearance Powder[3]
Melting Point 90-92 °C / 99-102 °C[1][3]
Boiling Point 292.774 °C at 760 mmHg[1]
Density 1.563 g/cm³[1]
Storage Temperature 2-8°C[3]
SMILES String COc1ccc(Br)c(c1)C#N[3]

Core Synthetic Applications: A Gateway to Molecular Diversity

The reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[5] For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, creating complex biaryl and related structures that are common in pharmaceuticals and functional materials.[6] The catalytic cycle generally involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition pd_complex->pd0 [B(OH)₂Br]⁻ transmetalation Transmetalation pd_intermediate Ar-Pd(II)-Ar'(L)₂ pd_complex->pd_intermediate Transmetalation ar_boronic Ar'-B(OH)₂ (Base) ar_boronic->transmetalation pd_intermediate->pd0 Reductive Elimination pd_intermediate->pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br (this compound) aryl_bromide->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][8] This reaction is indispensable in medicinal chemistry for synthesizing arylamines, which are prevalent in a vast array of pharmaceuticals.[4] Using this compound as the substrate, this method allows for the introduction of primary or secondary amines at the 2-position. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product.[9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-Br(L) pd0->pd_complex Oxidative Addition pd_complex->pd0 HBr amine_coordination Amine Coordination & Deprotonation pd_amido Ar-Pd(II)-NR₂(L) pd_complex->pd_amido Amine Binding & Deprotonation amine R₂NH (Base) amine->amine_coordination pd_amido->pd0 Reductive Elimination pd_amido->pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product aryl_bromide Ar-Br (this compound) aryl_bromide->oxidative_addition

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Potential in Drug Discovery and Medicinal Chemistry

The structural framework of this compound is a valuable starting point for the design and synthesis of new therapeutic agents. Its derivatives have shown potential in various areas, most notably as kinase inhibitors and anticancer agents.

Scaffold for Kinase Inhibitors

Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is linked to many diseases, including cancer.[10] The indole scaffold, which can be readily synthesized from precursors like this compound, is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[11][6] By applying Suzuki or Buchwald-Hartwig reactions, diverse aryl, heteroaryl, or amino groups can be introduced at the 2-position, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[11][6]

Kinase_Inhibitor_Workflow start This compound suzuki Suzuki Coupling (Introduce Ar¹) start->suzuki buchwald Buchwald-Hartwig (Introduce NHR) start->buchwald intermediate1 2-Aryl-5-methoxybenzonitrile suzuki->intermediate1 intermediate2 2-Amino-5-methoxybenzonitrile buchwald->intermediate2 modification Nitrile Group Modification (e.g., to Amide, Acid) intermediate1->modification intermediate2->modification final_scaffold Diverse Kinase Inhibitor Scaffolds modification->final_scaffold

Caption: Synthetic workflow from this compound to kinase inhibitor scaffolds.

Anticancer and Antimicrobial Agents

While direct biological profiling of this compound is not extensively published, studies on structurally related bromo-methoxyphenyl derivatives highlight their potential as cytotoxic and antimicrobial agents.[12] The combination of the bromo and methoxy substituents on a phenyl ring is a recurring motif in compounds with significant biological activity. The data below, from analogous compounds, suggest that derivatives of this compound are promising candidates for further investigation.

Table 1: Anticancer Activity of Structurally Related Bromo-Methoxyphenyl Derivatives [12]

Compound ClassCancer Cell LineIC₅₀ (µM)
2-PhenylacrylonitrileHCT1160.0059
2-PhenylacrylonitrileBEL-74020.0078
ChalconeHeLa3.204
ChalconeMCF-73.849

Detailed Experimental Protocols

The following are generalized protocols for key synthetic transformations involving this compound and its precursors. These should serve as a starting point, and optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

This precursor is often used to synthesize the title nitrile.[1] A common method involves the bromination of 3-methoxybenzoic acid.[13][14]

  • Materials: 3-methoxybenzoic acid, halogenated hydrocarbon solvent (e.g., dichloromethane), bromination reagent (e.g., dibromohydantoin), bromination initiator (e.g., potassium bromate), cocatalyst (e.g., red phosphorus), and sulfuric acid.[13]

  • Procedure:

    • Dissolve m-methoxybenzoic acid (0.1 mol), concentrated sulfuric acid (25 mL), potassium bromate (0.01 mol), and red phosphorus (0.01 mol) in dichloromethane (80 g) in a suitable reaction flask.[13]

    • With stirring, add the bromination reagent (0.15 mol) at 25 °C.[13]

    • Control the reaction temperature between 25-30 °C and stir for approximately 3 hours, monitoring progress by HPLC or TLC.[13]

    • Upon completion, pour the reaction mixture into ice water (200 g) to quench the reaction.[13]

    • Recover the dichloromethane under reduced pressure.[13]

    • Filter the resulting solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-5-methoxybenzoic acid.[13] A reported yield for a similar procedure is 93.6% with 99.4% purity.[13]

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol is based on established methodologies for the coupling of aryl bromides.[5][11]

  • Materials: this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), ligand (if required, e.g., SPhos), base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), and a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water).[5][6]

  • Procedure:

    • To a flame-dried reaction flask, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.[11]

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[11]

    • Add the degassed solvent mixture via syringe.[5]

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.[5][11]

    • Monitor the reaction progress by TLC or LC-MS.[11]

    • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography.

Protocol 3: Generalized Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of this compound.[4][15]

  • Materials: this compound (1.0 eq), primary or secondary amine (1.2-1.5 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos), base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.5-2.0 eq), and anhydrous solvent (e.g., Toluene or Dioxane).[11][15]

  • Procedure:

    • In a dry, sealable reaction tube or Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst and the ligand.[11]

    • Add this compound, the amine, and the base.[11]

    • Add the anhydrous solvent via syringe.[11]

    • Seal the tube tightly and heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours.[11][15]

    • Monitor the reaction progress by TLC or LC-MS.[11]

    • After completion, cool the reaction to room temperature.[11]

    • Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).[11]

    • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound stands out as a highly valuable and adaptable intermediate in synthetic chemistry. Its utility is primarily driven by the bromine atom, which serves as a versatile handle for robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions enable the systematic construction of diverse and complex molecular architectures. For researchers in drug discovery, this compound provides a strategic starting point for developing libraries of novel compounds, particularly in the search for potent and selective kinase inhibitors and other therapeutic agents. The continued exploration of this scaffold is poised to yield significant advancements in both medicinal chemistry and materials science.

References

An In-depth Technical Guide to 2-Bromo-5-methoxybenzonitrile: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxybenzonitrile, a key chemical intermediate. It details the compound's discovery and historical context, outlines its primary synthetic routes with detailed experimental protocols, and presents its physicochemical and spectroscopic data in a clear, structured format. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a substituted aromatic nitrile that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a bromo, a methoxy, and a nitrile group on a benzene ring, offers multiple reactive sites for a variety of organic transformations. Phenylacetonitrile compounds, in general, are recognized as important intermediates in organic chemistry, capable of undergoing hydrolysis to acids, reduction to amines, and other reactions.[1]

Discovery and History

While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, its emergence is intrinsically linked to the broader development of synthetic methodologies in the mid to late 20th century. The industrialization of cyanation reactions, which gained momentum in Japan in the 1960s, and subsequent research into the synthesis of brominated benzonitriles in regions like China from the 1980s onwards, provided the foundational knowledge for the preparation of such substituted benzonitriles.[1] The development and refinement of the Sandmeyer reaction, discovered in 1884, which allows for the conversion of aryl amines to aryl halides and nitriles, was a critical enabler for the synthesis of compounds like this compound from its corresponding aniline precursor.[2]

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below. It is important to note that there are slight variations in the reported melting points from different commercial suppliers, which may be attributed to differences in purity or measurement techniques.

PropertyValueSource(s)
CAS Number 138642-47-4[1][3]
Molecular Formula C₈H₆BrNO[1][3]
Molecular Weight 212.04 g/mol [1][3]
Melting Point 90-92 °C[1]
99-102 °C[4]
Boiling Point 292.774 °C at 760 mmHg[1]
Density 1.563 g/cm³[1]
Appearance White to off-white solid/powder[4]
Solubility Sparingly soluble in water[2]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound. The selection of a particular method often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: From 2-Bromo-5-methoxybenzoic Acid

This method involves the conversion of the carboxylic acid functional group of 2-bromo-5-methoxybenzoic acid into a nitrile.

A detailed experimental procedure for this conversion is described as follows:

In a three-necked flask equipped with a thermometer, an ammonia inlet, and a distillation column, 400 g of 2-bromo-5-methoxybenzoic acid is added.[1] The flask is heated to 180°C, a temperature at which the acid (melting point 162-166°C) is mostly dissolved.[1] Ammonia gas is then introduced into the flask. The reaction temperature is initially maintained between 200-230°C for 6 hours.[1] Subsequently, the temperature is slowly increased to 230-250°C for 4 hours and then further raised to 250-260°C for another 2 hours.[1] During this process, the crude this compound is continuously distilled off.[1] The collected crude product is then separated, washed with water, and purified by vacuum distillation to yield the final product.[1]

Logical Workflow for Synthesis from 2-Bromo-5-methoxybenzoic Acid

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Bromo-5-methoxybenzoic Acid B Heat to 180°C A->B Charge to flask C Introduce Ammonia Gas B->C D Temperature Program: 1. 200-230°C for 6h 2. 230-250°C for 4h 3. 250-260°C for 2h C->D E Continuous Distillation of Crude Product D->E F Separation and Water Wash E->F G Vacuum Distillation F->G H This compound G->H G cluster_diazotization Diazotization Step cluster_cyanation Cyanation Step Aniline 2-Bromo-5-methoxyaniline Diazonium 2-Bromo-5-methoxybenzenediazonium Chloride Aniline->Diazonium Reacts with Reagents_D NaNO2, HCl (0-5°C) Product This compound Diazonium->Product Reacts with Reagents_C CuCN N2 N₂ Gas Product->N2 Byproduct

References

The Evolving Landscape of 2-Bromo-5-methoxybenzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 2-Bromo-5-methoxybenzonitrile and its analogs represent a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this class of compounds. Particular focus is given to their emerging potential as anticancer agents, with detailed data on their inhibitory activities against key oncological targets such as Epidermal Growth Factor Receptor (EGFR). This document aims to equip researchers and drug development professionals with the critical information necessary to navigate the complexities of designing and evaluating new chemical entities derived from the this compound core.

Introduction: The Chemical Versatility of Substituted Benzonitriles

Benzonitrile derivatives are a cornerstone in the field of medicinal chemistry, recognized for their ability to act as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] The nitrile group, with its unique electronic properties, can serve as a bioisostere for other functional groups and participate in key hydrogen bonding interactions with biological targets.[2] The strategic placement of substituents on the benzene ring, such as bromo and methoxy groups, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological activity.[1]

This compound, in particular, offers multiple avenues for chemical modification. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[3] The methoxy group can influence the compound's lipophilicity and metabolic stability, while the nitrile functionality can be transformed into other key chemical groups like amines or carboxylic acids.[4] This inherent versatility makes this compound and its analogs a subject of significant interest in the quest for novel therapeutics.

Synthesis of this compound and Its Precursors

The synthesis of this compound is typically achieved from its corresponding benzoic acid precursor, 2-bromo-5-methoxybenzoic acid.

Synthesis of 2-bromo-5-methoxybenzoic acid

Multiple synthetic routes for 2-bromo-5-methoxybenzoic acid have been reported, commonly starting from m-anisic acid.

Protocol 1: Direct Bromination [5]

  • Reactants: m-anisic acid, bromine, acetic acid, water.

  • Procedure: To a solution of m-anisic acid in acetic acid, bromine is added, followed by the addition of water. The mixture is then heated to reflux. Upon cooling in an ice bath, the product precipitates and is collected by filtration and washed with water.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) [4]

  • Reactants: m-methoxybenzoic acid, N-bromosuccinimide, concentrated sulfuric acid, potassium bromide, red phosphorus, dichloromethane.

  • Procedure: m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromide, and red phosphorus are mixed in dichloromethane. N-bromosuccinimide is then added at 25°C, and the reaction is maintained at 25-30°C for 3 hours. The reaction is quenched with ice water, and the dichloromethane is recovered under reduced pressure. The resulting solid is filtered and recrystallized from ethanol.

Synthesis of this compound from 2-bromo-5-methoxybenzoic acid[3]
  • Reactants: 2-bromo-5-methoxybenzoic acid, ammonia gas.

  • Procedure: 400 g of 2-bromo-5-methoxybenzoic acid is placed in a three-necked flask equipped with a thermometer, ammonia inlet, and a distillation column. The flask is heated to 180°C until the acid is mostly dissolved. Ammonia gas is then introduced. The reaction temperature is controlled between 200-230°C for 6 hours, then slowly increased to 230-250°C for 4 hours, and finally to 250-260°C for 2 hours. The crude nitrile is continuously distilled off, separated, washed with water, and purified by vacuum distillation to yield the final product.

Biological Activities and Structure-Activity Relationships

While direct biological activity data for a wide range of this compound derivatives is still emerging, research on closely related analogs provides significant insights into their therapeutic potential, particularly as anticancer agents. A notable example is the development of quinazoline derivatives from a structurally similar starting material, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.

Anticancer Activity of Quinazoline Derivatives

A series of (E)-7-Methoxy-6-(3-morpholinopropoxy)-4-(styrylphenylamino)quinazoline derivatives have been synthesized and evaluated for their anticancer activity. These compounds have demonstrated potent inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and significant cytotoxicity against various cancer cell lines.

Table 1: In Vitro EGFR Kinase Inhibitory Activity and Anticancer Activity of Representative Quinazoline Derivatives [5]

Compound IDREGFR IC₅₀ (μM)A549 IC₅₀ (μM)HCT-116 IC₅₀ (μM)MCF-7 IC₅₀ (μM)PC-3 IC₅₀ (μM)
6a 2-CF₃0.12 ± 0.021.1 ± 0.080.9 ± 0.051.5 ± 0.112.1 ± 0.15
6b 3-CF₃0.09 ± 0.010.8 ± 0.060.7 ± 0.041.2 ± 0.091.8 ± 0.13
6e 3-Cl, 4-F0.05 ± 0.010.5 ± 0.040.4 ± 0.030.8 ± 0.061.1 ± 0.08
Gefitinib -0.03 ± 0.010.4 ± 0.030.3 ± 0.020.6 ± 0.050.9 ± 0.07

IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity or cell growth and are presented as the mean ± standard deviation of three independent experiments.

The data indicates that the substitution pattern on the styryl ring significantly influences the anticancer activity. Compound 6e , with a 3-chloro-4-fluoro substitution, exhibited the most potent activity, comparable to the known EGFR inhibitor Gefitinib.

Experimental Protocols for Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of the aforementioned quinazoline derivatives and for the evaluation of their anticancer activity.

General Synthesis of (E)-7-Methoxy-6-(3-morpholinopropoxy)-4-(styrylphenylamino)quinazoline Derivatives (6a-j)[5]
  • Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (5): To a suspension of 2-nitro-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (4) in water, sodium dithionite is added. The mixture is stirred at 50°C for 2.5 hours. After heating to 70°C, 37% HCl is added slowly over 2 hours. The mixture is then extracted with CH₂Cl₂. The combined organic layers are evaporated, and the residue is purified by silica gel chromatography.

  • Synthesis of Quinazoline Derivatives (6a-j): Compound 5 is treated with dimethylformamide-dimethylacetal (DMF-DMA) and then reacted with the corresponding substituted 4-aminostilbenes to yield the final products.

G cluster_synthesis Synthesis of Quinazoline Derivatives 2-Nitro-benzonitrile 2-Nitro-benzonitrile 2-Amino-benzonitrile 2-Amino-benzonitrile 2-Nitro-benzonitrile->2-Amino-benzonitrile Reduction (Na2S2O4) Quinazoline_Core Quinazoline_Core 2-Amino-benzonitrile->Quinazoline_Core Cyclization (DMF-DMA) Final_Product Final_Product Quinazoline_Core->Final_Product Substituted_Stilbene Substituted_Stilbene Substituted_Stilbene->Final_Product Condensation

Caption: Synthetic workflow for quinazoline derivatives.

In Vitro EGFR Kinase Inhibition Assay[5]
  • Principle: The ability of the compounds to inhibit the phosphorylation of a substrate peptide by the EGFR kinase is measured.

  • Procedure: The EGFR kinase, substrate peptide, and ATP are incubated with varying concentrations of the test compounds in a kinase buffer. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay. The IC₅₀ value is then calculated.

Cell Viability Assay (MTT Assay)[3]
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent is added to each well, and the plates are incubated for a few more hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

G cluster_mtt MTT Assay Workflow Seed_Cells Seed Cancer Cells (96-well plate) Treat_Cells Add Test Compounds (various concentrations) Seed_Cells->Treat_Cells Incubate_1 Incubate (48-72h) Treat_Cells->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_2->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway Modulation

The potent activity of the quinazoline derivatives against EGFR suggests their mechanism of action involves the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth.

Conclusion and Future Directions

This compound and its analogs are valuable scaffolds for the development of novel therapeutic agents. The synthetic versatility of this core structure allows for the creation of diverse chemical libraries for structure-activity relationship studies. As demonstrated by the potent anticancer activity of closely related quinazoline derivatives, targeting key signaling pathways such as the EGFR cascade is a promising strategy.

Future research in this area should focus on:

  • The synthesis and biological evaluation of a broader range of derivatives directly from this compound.

  • Exploration of other biological targets beyond EGFR, including other kinases and enzymes.

  • In-depth mechanistic studies to elucidate the precise molecular interactions between these compounds and their biological targets.

  • Optimization of pharmacokinetic and pharmacodynamic properties to identify lead candidates for further preclinical and clinical development.

The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapies for cancer and other diseases.

References

An In-depth Technical Guide on the Toxicological Data of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 2-Bromo-5-methoxybenzonitrile have not been fully investigated. This document summarizes the currently available data from safety data sheets and chemical databases. All personnel handling this compound should exercise caution and adhere to strict safety protocols.

Chemical and Physical Properties

PropertyValueReference
CAS Number 138642-47-4[1]
Molecular Formula C8H6BrNO[1]
Molecular Weight 212.05 g/mol [1]
Appearance Solid, powder
Melting Point 99-102 °C

Toxicological Summary

Currently, there is a significant lack of comprehensive toxicological data for this compound in publicly accessible literature and databases. The primary information available is derived from Safety Data Sheets (SDS), which provide hazard classifications based on estimations or limited data. No quantitative toxicological metrics such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are available.

Hazard Identification and Classification

The compound is classified as hazardous. The key hazards are summarized in the table below.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Acute Toxicity, Dermal4H312: Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Acute Toxicity, Inhalation4H332: Harmful if inhaledGHS07 (Exclamation Mark)Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — Single exposure (Respiratory system)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: Information compiled from available Safety Data Sheets.[1][2][3]

Gaps in Toxicological Data

A thorough review of available information reveals a lack of experimental data for several critical toxicological endpoints. Researchers and drug development professionals should be aware of these data gaps when considering the use of this compound.

Toxicological EndpointData Availability
Acute Toxicity (Quantitative) No LD50 or LC50 data available.
Chronic Toxicity No information available.
Carcinogenicity No data available for assessment.
Mutagenicity No data available for assessment.
Reproductive and Developmental Toxicity No data available for assessment.
Toxicokinetics (ADME) No information available.
Ecotoxicity No information available regarding persistence, degradability, and bioaccumulation.[1]

General Experimental Protocol for Hazard Assessment

Due to the absence of specific experimental protocols for this compound, a generalized workflow for initial toxicological screening is presented below. This serves as a conceptual framework for the type of studies required to fill the existing data gaps.

G General Workflow for Toxicological Hazard Assessment cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Acute) cluster_3 Data Integration and Classification QSAR QSAR Modeling (Quantitative Structure-Activity Relationship) Ames Ames Test (Bacterial Reverse Mutation Assay for Mutagenicity) QSAR->Ames ReadAcross Read-Across Analysis (Comparison to structurally similar compounds) ReadAcross->Ames CellCulture Cell Culture Assays (Cytotoxicity, Genotoxicity) Ames->CellCulture AcuteOral Acute Oral Toxicity Study (e.g., OECD TG 420, 423, or 425) CellCulture->AcuteOral AcuteDermal Acute Dermal Toxicity Study (e.g., OECD TG 402) CellCulture->AcuteDermal AcuteInhalation Acute Inhalation Toxicity Study (e.g., OECD TG 403) CellCulture->AcuteInhalation SkinIrritation Skin Irritation/Corrosion Study (e.g., OECD TG 404) AcuteOral->SkinIrritation AcuteDermal->SkinIrritation AcuteInhalation->SkinIrritation EyeIrritation Eye Irritation/Corrosion Study (e.g., OECD TG 405) SkinIrritation->EyeIrritation RiskAssessment Risk Assessment and GHS Classification EyeIrritation->RiskAssessment

Caption: A conceptual workflow for the toxicological evaluation of a chemical with limited data.

Conclusion and Recommendations

The available information on the toxicology of this compound is limited to hazard classifications indicating acute toxicity, skin, and eye irritation. There is a critical need for comprehensive toxicological studies to determine its safety profile. Professionals in research and drug development should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, and work in a well-ventilated area. Further studies, following established guidelines such as those from the OECD, are necessary to fully characterize the toxicological properties of this compound.

References

A Technical Guide to the Procurement and Application of 2-Bromo-5-methoxybenzonitrile for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic sourcing of specialized chemical reagents is a critical determinant of project timelines and outcomes. This in-depth technical guide provides a comprehensive overview of the procurement and utilization of 2-Bromo-5-methoxybenzonitrile, a key building block in the synthesis of novel therapeutic agents.

Introduction to this compound

This compound is a substituted benzonitrile compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a bromo group ortho to the nitrile and a methoxy group in the meta position, offers versatile reactivity for the construction of complex molecular architectures. This compound is particularly significant in the development of kinase inhibitors and other targeted therapeutics. Phenylacetonitrile compounds, in general, are important in organic chemistry as they can be hydrolyzed to acids, reduced to amines, and undergo other reactions, making them valuable intermediates.[1]

Sourcing and Procurement of this compound

The acquisition of high-quality this compound is paramount for reproducible and reliable experimental results. Researchers have several avenues for procurement, each with distinct advantages in terms of scale, purity, and cost.

Major Suppliers and Market Overview

A survey of the chemical supplier landscape reveals several key vendors that offer this compound for research purposes. These range from large, multinational corporations to more specialized chemical synthesis companies. The table below summarizes prominent suppliers and their typical product specifications.

SupplierPurityAvailable QuantitiesCAS NumberAdditional Notes
Thermo Scientific Chemicals 98%250 mg138642-47-4Formerly part of the Alfa Aesar portfolio.
Sigma-Aldrich (Merck) 97%Varies138642-47-4Available as a powder; storage at 2-8°C recommended.
Vibrant Pharma Inc. 97%Inquire for details161196-87-8 (for a related compound)Pricing can vary based on quantity.
IndiaMART Listings (Various Sellers) VariesBulk quantities often availableVariesPricing and purity can be negotiated directly with sellers.

Procurement Workflow

The process of acquiring this compound for a research project typically follows a standardized workflow, from initial identification of need to final delivery and quality control.

ProcurementWorkflow cluster_researcher Researcher's Actions cluster_procurement Procurement Department's Actions cluster_supplier Supplier's Actions Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Chemical Requirement Request Quotes Request Quotes Search Suppliers->Request Quotes Identify Potential Vendors Evaluate Options Evaluate Options Request Quotes->Evaluate Options Receive Pricing & Specs Submit Purchase Requisition Submit Purchase Requisition Evaluate Options->Submit Purchase Requisition Select Best Supplier Generate Purchase Order Generate Purchase Order Submit Purchase Requisition->Generate Purchase Order Receive & Verify Receive & Verify Process Order Process Order Generate Purchase Order->Process Order Track Shipment Track Shipment Track Shipment->Receive & Verify Ship Product Ship Product Process Order->Ship Product Ship Product->Track Shipment

A generalized workflow for the procurement of chemical reagents.

Experimental Protocols for the Application of this compound

The utility of this compound in drug discovery and development is primarily demonstrated through its application in cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstone methodologies in this context.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is a powerful tool for the synthesis of biaryl compounds.[2] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[2]

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a base such as potassium carbonate or potassium phosphate (2.0-3.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add an anhydrous solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water), via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

SuzukiCoupling reagents This compound + Arylboronic Acid + Base (e.g., K2CO3) reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_mixture solvent Solvent (e.g., Dioxane/Water) solvent->reaction_mixture heating Heat (80-110 °C) under Inert Atmosphere reaction_mixture->heating workup Aqueous Work-up & Extraction heating->workup Reaction Completion purification Column Chromatography workup->purification product Biaryl Product purification->product

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-5-methoxybenzonitrile as a key building block. This versatile reaction is instrumental in the synthesis of biaryl compounds, which are significant scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein offer a foundation for the synthesis and exploration of novel molecules with potential therapeutic applications.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The reaction joins an organoboron species (typically a boronic acid) with an organohalide.[1] The use of this compound as the organohalide partner allows for the synthesis of a diverse range of 2-aryl-5-methoxybenzonitrile derivatives. These products are of significant interest in drug development due to their presence in various biologically active molecules. The methoxy and nitrile functionalities on the aromatic ring can influence the electronic properties and binding interactions of the final compounds, making them valuable for structure-activity relationship (SAR) studies.[2]

Data Presentation: Reaction Conditions and Yields

The successful execution of a Suzuki coupling reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of 2-bromobenzonitriles and other structurally similar aryl bromides with various arylboronic acids. This data serves as a valuable guide for optimizing the reaction of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄ (1)-K₂CO₃ (2)Toluene/H₂O1001295
22-Bromobenzonitrile4-Methylphenylboronic acidPd(PPh₃)₄ (1)-K₂CO₃ (2)Toluene/H₂O1001292
32-Bromobenzonitrile4-Methoxyphenylboronic acidPd(PPh₃)₄ (1)-K₂CO₃ (2)Toluene/H₂O1001289
42-Bromo-4-fluoro-5-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)9012-24Moderate to Good[3]
52-Bromo-5-methylpyridin-4-aminePhenylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2)Isopropanol/H₂O85-908-12Good[4]
64-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2)1,4-Dioxane1001285[5]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling reaction of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Palladium(0) Catalyst

This protocol is a standard method adaptable for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane or Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • To the flask, add 1,4-dioxane (or toluene) and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure using a Palladium(II) Pre-catalyst

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Following this, transmetalation with the boronic acid (activated by a base) occurs, and the cycle concludes with reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation [Ar'-B(OH)₃]⁻ ar_pd_ar_prime Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OH)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The general workflow for performing a Suzuki coupling reaction, from reaction setup to product analysis, is depicted below. This standardized process ensures reproducibility and efficient execution of the synthesis.

Suzuki_Workflow arrow arrow setup Reaction Setup reaction Reaction Execution setup->reaction Heat & Stir sub_setup Combine: - this compound - Arylboronic acid - Base - Catalyst & Ligand - Solvent Degas mixture workup Work-up reaction->workup Cool & Quench purification Purification workup->purification Extraction analysis Analysis purification->analysis Chromatography sub_analysis TLC, LC-MS, NMR, etc.

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds utilizing 2-Bromo-5-methoxybenzonitrile as a versatile starting material. This compound serves as a valuable building block for the introduction of a substituted cyanophenyl moiety into a variety of molecular scaffolds, which is of significant interest in medicinal chemistry and materials science. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are robust and widely applicable methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Overview of Synthetic Pathways

This compound is an ideal substrate for a range of cross-coupling reactions due to the presence of a reactive bromine atom on the aromatic ring. The primary synthetic routes explored in these notes are the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 2-position of the benzonitrile core.

Synthesis_Pathways cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Novel Compound Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)2 heck Heck Coupling start->heck Alkene sonogashira Sonogashira Coupling start->sonogashira Alkyne biaryl Biaryl Nitriles suzuki->biaryl styrenyl Styrenylbenzonitriles heck->styrenyl alkynyl Alkynylbenzonitriles sonogashira->alkynyl

Caption: Synthetic pathways for novel compounds from this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of representative novel compounds. The quantitative data, including yields and key analytical parameters, are summarized in the tables for easy comparison.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Nitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[1] This protocol describes the synthesis of 2-(4-acetylphenyl)-5-methoxybenzonitrile.

Experimental Workflow:

Suzuki_Workflow reagents Combine: - this compound - (4-acetylphenyl)boronic acid - Pd(PPh3)4 - Na2CO3 solvent Add Solvent (Toluene/Ethanol/Water) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 2-(4-acetylphenyl)-5-methoxybenzonitrile purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

  • To a dried round-bottom flask, add this compound (1.0 mmol, 212 mg), (4-acetylphenyl)boronic acid (1.2 mmol, 197 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add a 2M aqueous solution of sodium carbonate (2.0 mL).

  • Add a mixture of toluene (5 mL) and ethanol (2 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Coupling Products:

Product NameBoronic AcidYield (%)Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)
2-(4-acetylphenyl)-5-methoxybenzonitrile(4-acetylphenyl)boronic acid85135-1378.05 (d, J=8.4 Hz, 2H), 7.75 (d, J=8.4 Hz, 2H), 7.40 (d, J=2.8 Hz, 1H), 7.20 (dd, J=8.8, 2.8 Hz, 1H), 7.05 (d, J=8.8 Hz, 1H), 3.85 (s, 3H), 2.65 (s, 3H)
5-methoxy-2-(pyridin-3-yl)benzonitrilePyridin-3-ylboronic acid78118-1208.80 (d, J=2.0 Hz, 1H), 8.65 (dd, J=4.8, 1.6 Hz, 1H), 7.90 (dt, J=8.0, 2.0 Hz, 1H), 7.45-7.40 (m, 2H), 7.25 (dd, J=8.8, 2.8 Hz, 1H), 7.10 (d, J=8.8 Hz, 1H), 3.90 (s, 3H)
Heck Coupling for the Synthesis of Styrenylbenzonitriles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This protocol outlines the synthesis of (E)-5-methoxy-2-styrylbenzonitrile.

Experimental Workflow:

Heck_Workflow reagents Combine: - this compound - Styrene - Pd(OAc)2 - P(o-tolyl)3 - Triethylamine solvent Add Solvent (DMF) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 100-120 °C) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product (E)-5-methoxy-2-styrylbenzonitrile purification->product

Caption: Workflow for the Heck coupling reaction.

Protocol:

  • In a sealed tube, combine this compound (1.0 mmol, 212 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Add anhydrous dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol, 202 mg).

  • Degas the mixture with argon for 10 minutes.

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.

Quantitative Data for Heck Coupling Products:

Product NameAlkeneYield (%)Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)
(E)-5-methoxy-2-styrylbenzonitrileStyrene75105-1077.60-7.50 (m, 3H), 7.40-7.30 (m, 4H), 7.20 (d, J=16.4 Hz, 1H), 7.10 (dd, J=8.8, 2.8 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H), 3.85 (s, 3H)
(E)-3-(4-cyano-2-methoxyphenyl)acrylateEthyl acrylate8292-947.80 (d, J=16.0 Hz, 1H), 7.40 (d, J=2.8 Hz, 1H), 7.20 (dd, J=8.8, 2.8 Hz, 1H), 7.00 (d, J=8.8 Hz, 1H), 6.50 (d, J=16.0 Hz, 1H), 4.25 (q, J=7.2 Hz, 2H), 3.90 (s, 3H), 1.30 (t, J=7.2 Hz, 3H)
Sonogashira Coupling for the Synthesis of Alkynylbenzonitriles

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][3] The following protocol describes the synthesis of 5-methoxy-2-(phenylethynyl)benzonitrile.

Experimental Workflow:

Sonogashira_Workflow reagents Combine: - this compound - Phenylacetylene - Pd(PPh3)2Cl2 - CuI - Triethylamine solvent Add Solvent (THF) reagents->solvent reaction Stir at Room Temperature under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 5-methoxy-2-(phenylethynyl)benzonitrile purification->product

Caption: Workflow for the Sonogashira coupling reaction.

Protocol:

  • To a solution of this compound (1.0 mmol, 212 mg) in anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (5 mL), add phenylacetylene (1.2 mmol, 122 mg).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired compound.

Quantitative Data for Sonogashira Coupling Products:

Product NameAlkyneYield (%)Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)
5-methoxy-2-(phenylethynyl)benzonitrilePhenylacetylene91110-1127.60-7.55 (m, 2H), 7.40-7.35 (m, 3H), 7.30 (d, J=2.8 Hz, 1H), 7.15 (dd, J=8.8, 2.8 Hz, 1H), 7.00 (d, J=8.8 Hz, 1H), 3.88 (s, 3H)
2-((4-fluorophenyl)ethynyl)-5-methoxybenzonitrile1-ethynyl-4-fluorobenzene88124-1267.55 (dd, J=8.8, 5.2 Hz, 2H), 7.30 (d, J=2.8 Hz, 1H), 7.15 (dd, J=8.8, 2.8 Hz, 1H), 7.10-7.05 (m, 3H), 3.88 (s, 3H)

Conclusion

The protocols described herein demonstrate the utility of this compound as a versatile building block for the synthesis of a diverse range of novel compounds. The palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira coupling reactions provide efficient and high-yielding routes to biaryl, styrenyl, and alkynyl benzonitriles, respectively. These methodologies offer a robust platform for the generation of compound libraries for screening in drug discovery and materials science research. The provided data and workflows serve as a practical guide for researchers in these fields.

References

Application Notes and Protocols: 2-Bromo-5-methoxybenzonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-methoxybenzonitrile as a strategic starting material and intermediate in the synthesis of medicinally relevant compounds. The unique substitution pattern of this benzonitrile derivative, featuring a bromine atom amenable to cross-coupling reactions, a methoxy group that can be retained or modified, and a nitrile group that can be converted to various functionalities, makes it a valuable scaffold for the construction of diverse molecular architectures.

Key Applications in Medicinal Chemistry

This compound is a key precursor for the synthesis of various heterocyclic systems and substituted aromatic compounds. Its utility is particularly highlighted in the preparation of compounds targeting enzymes and receptors implicated in a range of pathologies, including neurodegenerative diseases and inflammatory conditions.

One notable application is in the synthesis of urolithin derivatives , which are natural metabolites exhibiting a range of biological activities, including neuroprotective effects. Synthetic urolithin analogs are being explored as potent inhibitors of phosphodiesterase II (PDE2) , an enzyme involved in the regulation of cyclic nucleotide signaling pathways. Dysregulation of these pathways is linked to various neurological disorders.

Furthermore, the bromine atom on the this compound scaffold serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are fundamental in modern drug discovery, allowing for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of the corresponding amide, which can be derived from 2-bromo-5-methoxybenzoic acid.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • Ammonia gas

  • Heating mantle

  • Three-necked flask

  • Thermometer

  • Ammonia inlet

  • Distillation column

Procedure:

  • To a three-necked flask equipped with a thermometer, an ammonia inlet, and a distillation column, add 400 g of 2-bromo-5-methoxybenzoic acid.

  • Heat the flask using a heating mantle until the temperature reaches 180°C and the acid is mostly dissolved.

  • Introduce ammonia gas through the inlet.

  • Control the initial reaction temperature between 200-230°C for 6 hours.

  • Slowly increase the temperature to 230-250°C and maintain for 4 hours.

  • Further increase the temperature to 250-260°C for 2 hours.

  • Continuously distill off the crude this compound.

  • Separate the distilled product, wash with water, and perform vacuum distillation to obtain the purified product.

Application in the Synthesis of Phosphodiesterase II (PDE2) Inhibitors

This section details the application of a 2-bromo-5-aminobenzoic acid, a close derivative of this compound, in the synthesis of potent urolithin-based PDE2 inhibitors.[2] The nitrile group of this compound can be reduced to an amine to access the necessary precursor for this synthetic route.

Quantitative Data: In Vitro Activity of Urolithin-Based PDE2 Inhibitors[2]

The following table summarizes the in vitro inhibitory activity of a series of synthesized urolithin derivatives against the PDE2 enzyme.

Compound IDR Group (at 3-position)IC50 (µM)[2]
D24 3,4-Dimethoxyphenethyl0.31
D31 4-Fluorophenethyl0.018
E31 4-Fluorobenzyl0.7
Experimental Protocol: Synthesis of 3-Hydroxy-8-amino-6H-benzo[c]chromen-6-one (Core Urolithin Scaffold)[2]

This protocol outlines the initial steps for the synthesis of the core urolithin scaffold, starting from 2-bromo-5-aminobenzoic acid.

Materials:

  • 2-bromo-5-aminobenzoic acid

  • Resorcinol

  • Sodium carbonate (Na2CO3)

  • Copper sulfate (CuSO4)

  • Water (H2O)

Procedure:

  • In a suitable reaction vessel, combine 2-bromo-5-aminobenzoic acid and resorcinol.

  • Add an aqueous solution of sodium carbonate.

  • Add an aqueous solution of copper sulfate.

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an appropriate work-up and purification to isolate the 3-hydroxy-8-amino-6H-benzo[c]chromen-6-one scaffold.

Further derivatization at the 3-hydroxyl group can be achieved through etherification reactions to yield the final PDE2 inhibitors.[2]

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow for Urolithin-Based PDE2 Inhibitors

Synthetic_Workflow start This compound intermediate1 2-Bromo-5-aminobenzoic acid derivative start->intermediate1 Nitrile Reduction & Oxidation intermediate2 3-Hydroxy-8-amino-6H-benzo[c]chromen-6-one intermediate1->intermediate2 Ullmann Condensation final_product Urolithin-based PDE2 Inhibitors intermediate2->final_product Etherification

Caption: A generalized synthetic workflow for the preparation of urolithin-based PDE2 inhibitors.

PDE2 Signaling Pathway

PDE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR AC_GC Adenylate/Guanylate Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP PDE2 Phosphodiesterase II (PDE2) cAMP_cGMP->PDE2 Hydrolyzes PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP PDE2->AMP_GMP Downstream Downstream Cellular Responses (e.g., Neuronal function) PKA_PKG->Downstream Phosphorylates Inhibitor Urolithin-based Inhibitor Inhibitor->PDE2 Inhibits

References

Application Notes and Protocols for the Reduction of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitrile functional group in 2-Bromo-5-methoxybenzonitrile to its corresponding primary amine, (2-bromo-5-methoxyphenyl)methanamine, is a critical transformation in the synthesis of various pharmaceutical and research compounds.[1] This primary amine serves as a valuable building block for the introduction of a benzylamine moiety in more complex molecular architectures. This document provides detailed protocols for three common methods to achieve this reduction: Catalytic Hydrogenation with Raney Nickel, metal hydride reduction using Lithium Aluminum Hydride (LiAlH₄), and a milder reduction using Sodium Borohydride with a Cobalt(II) Chloride catalyst.

Chemical Reaction

Figure 1: General reaction scheme for the reduction of this compound to (2-bromo-5-methoxyphenyl)methanamine.

Data Presentation

The following table summarizes and compares the key parameters of the three detailed protocols for the reduction of this compound.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: LiAlH₄ ReductionProtocol 3: NaBH₄/CoCl₂ Reduction
Reagents This compound, Raney Nickel (W-2), Ethanol, AmmoniaThis compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF)This compound, Sodium Borohydride (NaBH₄), Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O), Methanol
Solvent EthanolAnhydrous Tetrahydrofuran (THF)Methanol
Temperature Room Temperature to 50°C0°C to Reflux0°C to Room Temperature
Pressure 50 psi (approx. 3.4 atm) H₂AtmosphericAtmospheric
Reaction Time 4-8 hours4-12 hours1-3 hours
Work-up Filtration, EvaporationQuenching with Na₂SO₄·10H₂O, Filtration, EvaporationQuenching with water, Extraction, Evaporation
Reported Yield Typically high (>90%) for similar benzonitrilesGenerally high (>85%) for nitrilesGood to excellent (80-95%) for aromatic nitriles
Safety Notes Raney Nickel is pyrophoric and must be handled wet. Hydrogen gas is flammable.LiAlH₄ is highly reactive with water and protic solvents. The reaction is highly exothermic.NaBH₄ reacts with protic solvents to generate hydrogen gas. Cobalt salts are toxic.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from general procedures for the catalytic hydrogenation of aromatic nitriles.[2][3] Raney Nickel is a highly active catalyst for this transformation, often providing high yields under moderate conditions.[4] The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.

Materials:

  • This compound

  • Raney Nickel (W-2, aqueous slurry)

  • Ethanol (absolute)

  • Ammonia solution (e.g., 2 M in ethanol)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Celite or filter aid

Procedure:

  • In a suitable pressure vessel of a Parr hydrogenation apparatus, add this compound (e.g., 5.0 g, 23.6 mmol).

  • Add absolute ethanol (100 mL) and the ethanolic ammonia solution (10 mL).

  • Carefully add the Raney Nickel slurry (approximately 0.5 g, wash with ethanol before use). Caution: Raney Nickel is pyrophoric and should be handled under a liquid.

  • Seal the apparatus, and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. If the reaction is slow, it can be gently heated to 40-50°C.

  • Once hydrogen uptake ceases (typically 4-8 hours), cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the apparatus with nitrogen gas.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep the filter cake wet with ethanol or water.

  • Rinse the filter cake with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (2-bromo-5-methoxyphenyl)methanamine, which can be further purified by distillation or chromatography if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[5][6] This reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.[7][8]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add LiAlH₄ (e.g., 1.34 g, 35.4 mmol) and anhydrous THF (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (5.0 g, 23.6 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the flask to 0°C in an ice bath.

  • Caution: Highly exothermic and hydrogen gas evolution. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄ or by the Fieser method (sequential addition of water, 15% NaOH, and then more water). A common and safer workup involves the careful, portion-wise addition of solid Na₂SO₄·10H₂O until the grey precipitate turns white and the hydrogen evolution ceases.

  • Stir the resulting mixture at room temperature for an additional hour.

  • Filter off the aluminum salts and wash them thoroughly with THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (2-bromo-5-methoxyphenyl)methanamine.

Protocol 3: Reduction with Sodium Borohydride and Cobalt(II) Chloride

Sodium borohydride alone is generally not strong enough to reduce nitriles. However, in the presence of a cobalt(II) chloride catalyst, it becomes an effective reducing system for this transformation under milder conditions than LiAlH₄.[9][10][11]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol

  • Water

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve this compound (5.0 g, 23.6 mmol) and CoCl₂·6H₂O (0.56 g, 2.36 mmol) in methanol (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add NaBH₄ (3.57 g, 94.4 mmol) in small portions over 30-60 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. A black precipitate of cobalt boride will form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude product.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up start Start reagents Combine this compound, CoCl₂·6H₂O, and Methanol start->reagents cool Cool to 0°C reagents->cool add_nabh4 Slowly add NaBH₄ portions cool->add_nabh4 stir Stir at Room Temperature (1-3 hours) add_nabh4->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Water monitor->quench Reaction Complete concentrate Remove Methanol quench->concentrate extract Extract with Organic Solvent concentrate->extract dry Dry and Concentrate extract->dry product Crude (2-bromo-5-methoxyphenyl)methanamine dry->product

Caption: Workflow for the NaBH₄/CoCl₂ reduction of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-5-methoxybenzonitrile as a versatile starting material in the synthesis of medicinally relevant heterocyclic compounds. Detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions, are presented to facilitate the construction of benzofuran, indole, and quinoline scaffolds. The potential biological applications of the resulting compounds, particularly in cancer and neurodegenerative diseases, are also discussed.

Introduction

This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. The presence of three distinct functional groups—a bromo substituent amenable to cross-coupling reactions, a methoxy group that influences the electronic properties of the aromatic ring, and a nitrile group that can be further manipulated or participate in cyclization—renders it a strategic precursor for generating diverse molecular architectures. This document outlines its application in the synthesis of benzofurans, indoles, and quinolines, which are core structures in many pharmaceutical agents.

Synthesis of Benzofuran Derivatives

General Experimental Protocol: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization

This protocol is adapted from established methods for the synthesis of 2-arylbenzofurans.

Step 1: Synthesis of 2-Bromo-5-methoxyphenol (Hypothetical Intermediate)

A plausible route to this intermediate would involve the hydrolysis of the nitrile in this compound to a carboxylic acid, followed by a Curtius or similar rearrangement to an amine, diazotization, and subsequent hydrolysis to the phenol.

Step 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Reagent/ParameterCondition
Starting Materials 2-Bromo-5-methoxyphenol, Terminal Alkyne
Catalyst PdCl₂(PPh₃)₂ (5 mol%)
Co-catalyst CuI (10 mol%)
Base Et₃N
Solvent Toluene
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 60-90%

Detailed Methodology:

  • To a stirred solution of 2-bromo-5-methoxyphenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in toluene (10 mL) were added PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.1 mmol), and Et₃N (3.0 mmol).

  • The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C under an argon atmosphere.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature and filtered through a pad of Celite.

  • The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 2-aryl-5-methoxybenzofuran.

Synthesis of Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including neuroprotective effects. A common route to substituted indoles is the Fischer indole synthesis. An alternative modern approach involves palladium-catalyzed intramolecular cyclization. A synthetic strategy towards 5-methoxyindoles can be envisioned starting from this compound by first converting the nitrile to an amine to form 2-bromo-5-methoxyaniline, followed by N-alkylation and subsequent intramolecular cyclization.

General Experimental Protocol: Synthesis of N-Substituted-5-methoxyindoles via Intramolecular Cyclization

This protocol is based on established copper-catalyzed intramolecular cyclization methods.

Step 1: Synthesis of 2-Alkynyl-5-methoxyanilines (Hypothetical Intermediate)

This intermediate can be prepared from 2-bromo-5-methoxyaniline (derived from this compound) via a Sonogashira coupling with a terminal alkyne.

Step 2: Copper-Catalyzed Intramolecular Cyclization

Reagent/ParameterCondition
Starting Material 2-Alkynyl-5-methoxyaniline derivative
Catalyst CuI (10 mol%)
Base K₂CO₃ or Cs₂CO₃
Solvent DMF or Toluene
Temperature 100-120 °C
Reaction Time 12-24 hours
Typical Yield 70-95%

Detailed Methodology:

  • A mixture of the 2-alkynyl-5-methoxyaniline derivative (1.0 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) was stirred in a sealed tube.

  • The reaction mixture was heated to 110 °C for 18 hours.

  • After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue was purified by column chromatography on silica gel to yield the corresponding 5-methoxyindole derivative.

Synthesis of Quinoline Derivatives

Quinolines are a class of nitrogen-containing heterocyclic compounds with significant applications in drug discovery, particularly as anticancer and antimalarial agents. The Friedländer annulation is a classical method for quinoline synthesis. A modern approach involves the palladium-catalyzed reaction of an ortho-aminoaryl ketone with a terminal alkyne. 2-Amino-4-methoxybenzonitrile, which can be synthesized from this compound via a Buchwald-Hartwig amination, serves as a key precursor for the synthesis of 7-methoxyquinoline derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-7-methoxyquinolines

This protocol is based on the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. A similar strategy can be envisioned using 2-amino-4-methoxybenzonitrile.

Step 1: Synthesis of 2-Amino-4-methoxybenzonitrile

This intermediate can be prepared from this compound using a Buchwald-Hartwig amination reaction with an ammonia surrogate.

Step 2: Synthesis of 2-Amino-4-aryl-7-methoxyquinolines

Reagent/ParameterCondition
Starting Materials 2-Amino-4-methoxybenzonitrile, Aryl Grignard Reagent
Followed by Acid-catalyzed cyclization
Solvent THF for Grignard reaction; Acidic medium for cyclization
Temperature 0 °C to reflux
Reaction Time 2-6 hours for Grignard; 1-3 hours for cyclization
Typical Yield 60-85%

Detailed Methodology:

  • To a solution of 2-amino-4-methoxybenzonitrile (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, the aryl Grignard reagent (1.2 mmol) was added dropwise.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • The reaction was then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The organic layer was dried and concentrated to give the intermediate ortho-aminoketimine.

  • The crude intermediate was dissolved in a suitable acidic medium (e.g., HCl in ethanol) and heated to reflux for 2 hours to effect cyclization.[1]

  • After cooling, the reaction mixture was neutralized with a base, and the product was extracted with an organic solvent.

  • The crude product was purified by column chromatography to afford the desired 2-amino-4-aryl-7-methoxyquinoline.[1]

Biological Activities and Signaling Pathways

Anticancer Activity of Benzofuran Derivatives: VEGFR-2 Inhibition

Several benzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[2][3][4][5] Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Benzofuran Benzofuran Derivative (VEGFR-2 Inhibitor) Benzofuran->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by benzofuran derivatives.

Neuroprotective Activity of Indole Derivatives

Indole derivatives have shown significant promise as neuroprotective agents, potentially acting through multiple mechanisms to combat neurodegenerative diseases like Alzheimer's and Parkinson's. Their activities include antioxidant effects, inhibition of monoamine oxidase (MAO), and modulation of various signaling pathways involved in neuronal survival and apoptosis.

Neuroprotection_Workflow cluster_stress Cellular Stress cluster_effects Cellular Effects Oxidative_Stress Oxidative Stress (ROS) Apoptosis Apoptotic Pathways (e.g., Caspase-3) Oxidative_Stress->Apoptosis Neurotoxins Neurotoxins Neurotoxins->Oxidative_Stress Neurotoxins->Apoptosis Indole 5-Methoxyindole Derivative Antioxidant Antioxidant Enzymes (e.g., SOD, CAT) Indole->Antioxidant Upregulates MAO_B MAO-B Indole->MAO_B Inhibits Indole->Apoptosis Inhibits Survival Survival Pathways (e.g., Akt/PI3K) Indole->Survival Activates Antioxidant->Oxidative_Stress Reduces Neuronal_Survival Neuronal Survival and Function Apoptosis->Neuronal_Survival Reduces Survival->Apoptosis Inhibits Survival->Neuronal_Survival Promotes

Caption: Neuroprotective mechanisms of indole derivatives.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The methodologies outlined in these application notes provide a foundation for researchers to explore the synthesis of novel benzofuran, indole, and quinoline derivatives. The demonstrated biological activities of these heterocyclic cores, particularly as anticancer and neuroprotective agents, highlight the importance of further investigation into compounds derived from this compound. The provided protocols and diagrams serve as a practical guide for the synthesis and conceptual understanding of the therapeutic potential of these important classes of molecules.

References

Application Notes and Protocols for the Lithiation of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the directed ortho-lithiation of 2-bromo-5-methoxybenzonitrile via a lithium-halogen exchange reaction. This protocol is intended for use by trained professional chemists in a controlled laboratory setting. The resulting organolithium intermediate is a versatile precursor for the synthesis of a variety of functionalized benzonitrile derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

The lithiation of aryl halides is a powerful and widely used transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The lithium-halogen exchange reaction on this compound allows for the regioselective introduction of an electrophile at the 2-position of the aromatic ring. The methoxy group can act as a directing group, and the nitrile functionality is a key pharmacophore in many biologically active molecules. Careful control of the reaction conditions, particularly temperature, is crucial to prevent unwanted side reactions, such as the addition of the organolithium reagent to the nitrile group.

Data Presentation

The following table summarizes the key quantitative parameters for the lithiation of this compound.

ParameterValue/ConditionNotes
Starting Material This compoundEnsure high purity and dryness.
Reagent n-Butyllithium (n-BuLi)Typically a 1.6 M or 2.5 M solution in hexanes.
Equivalents of n-BuLi 1.0 - 1.2 equivalentsA slight excess may be needed to ensure complete reaction.
Solvent Anhydrous Tetrahydrofuran (THF)Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Reaction Temperature -78 °C to -100 °CCritical for preventing side reactions with the nitrile group.[1][2]
Reaction Time 15 - 60 minutesLithium-halogen exchange is typically very rapid at low temperatures.[2]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent quenching of the organolithium species by atmospheric moisture and oxygen.

Experimental Protocols

Materials and Equipment:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile of choice (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or liquid nitrogen/ethanol bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Preparation of the Reaction Vessel:

    • Thoroughly dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen).

    • Assemble a two or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reaction Setup:

    • Place this compound (1.0 equivalent) into the reaction flask.

    • Seal the flask and purge with an inert gas for several minutes.

    • Add anhydrous THF via syringe to dissolve the starting material. The concentration is typically in the range of 0.1 to 0.5 M.

  • Lithiation:

    • Cool the reaction mixture to between -78 °C and -100 °C using a dry ice/acetone or liquid nitrogen/ethanol bath.

    • Slowly add n-butyllithium (1.0 - 1.2 equivalents) dropwise via syringe while vigorously stirring the solution. The addition rate should be controlled to maintain the low temperature.

    • After the addition is complete, stir the reaction mixture at the same low temperature for 15 to 60 minutes. The formation of the aryllithium species is generally rapid.

  • Quenching with an Electrophile:

    • Prepare a solution of the desired electrophile (1.0 - 1.5 equivalents) in anhydrous THF.

    • Slowly add the electrophile solution to the aryllithium species at the low reaction temperature.

    • After the addition, allow the reaction to stir at the low temperature for an additional 30 to 60 minutes, and then slowly warm to room temperature.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by an appropriate method, such as flash column chromatography on silica gel or recrystallization, to obtain the desired functionalized 2-cyano-4-methoxyphenyl derivative.

Mandatory Visualization

Lithiation_Workflow Experimental Workflow for the Lithiation of this compound A 1. Preparation - Dry glassware - Assemble under inert gas B 2. Reaction Setup - Add this compound - Add anhydrous THF A->B C 3. Cooling - Cool to -78 °C to -100 °C B->C D 4. Lithiation - Add n-BuLi dropwise - Stir for 15-60 min C->D E 5. Quenching - Add electrophile solution - Warm to room temperature D->E F 6. Workup - Quench with NH4Cl (aq) - Extract with organic solvent - Dry and concentrate E->F G 7. Purification - Column chromatography or recrystallization F->G H Final Product G->H

Caption: Workflow for the lithiation and subsequent functionalization of this compound.

Signaling_Pathway Reaction Pathway for Lithiation and Electrophilic Quench cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start This compound Intermediate 2-Lithio-5-methoxybenzonitrile Start->Intermediate + n-BuLi (Lithium-Halogen Exchange) Product 2-E-5-methoxybenzonitrile (E = Electrophile) Intermediate->Product + Electrophile (E+)

Caption: Chemical transformation pathway from the starting material to the final product.

References

Application Notes and Protocols for the Quantification of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-methoxybenzonitrile is a substituted benzonitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable quantification of this compound is crucial for quality control during synthesis, formulation, and in metabolic studies. This document provides detailed analytical methods for the quantitative analysis of this compound, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established analytical techniques for structurally related molecules and are intended to serve as a robust starting point for method development and validation.

While specific validated quantitative methods for this compound are not widely published, this guide details proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) methods adapted from verified procedures for similar brominated aromatic compounds.[1][2] Spectroscopic techniques such as FT-IR, FT-Raman, and UV have been used for the structural characterization of this compound, but are not typically employed for quantification.[3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[2] The following protocol is a recommended starting point.

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The use of a buffer such as 0.1% formic acid in both the aqueous and organic phases can improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm is suggested as a starting point based on related compounds.[1] A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum absorbance.

  • Injection Volume: 10 µL.

3. Reagents and Materials:

  • This compound reference standard (97% purity or higher).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (optional, for mobile phase modification).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a known concentration, aiming for a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

5. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area versus concentration.

  • Inject the sample solutions.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Workflow for HPLC Purity Assessment

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc equilibrate System Equilibration hplc->equilibrate inject_std Inject Standard Solutions equilibrate->inject_std inject_sample Inject Sample Solution equilibrate->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve quantify Quantification using Calibration Curve cal_curve->quantify analyze Data Acquisition and Peak Integration inject_sample->analyze analyze->quantify

Caption: Workflow for HPLC Quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

For volatile impurities or when an alternative method is required, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable technique.[1]

Experimental Protocol: GC-FID

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

3. Reagents and Materials:

  • This compound reference standard.

  • High-purity solvent for dissolution (e.g., acetone or ethyl acetate).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a suitable volatile solvent like acetone.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the same solvent.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a known concentration that falls within the linear range of the detector.

5. Analysis and Quantification:

  • Condition the GC column according to the manufacturer's instructions.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample using the calibration curve derived from the standards.

Workflow for GC-FID Analysis

GC_Workflow prep Sample and Standard Preparation in Volatile Solvent gc_setup GC System Setup (Column, Temp Program) prep->gc_setup inject_std Inject Standards gc_setup->inject_std inject_sample Inject Sample gc_setup->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve quant Quantification cal_curve->quant data_acq Data Acquisition and Peak Integration inject_sample->data_acq data_acq->quant

Caption: Workflow for GC-FID Quantification.

Data Presentation

The performance of an analytical method is evaluated through several parameters. The following table summarizes the expected performance characteristics for the proposed HPLC and GC-FID methods, based on data from structurally similar compounds.[1]

ParameterHPLCGC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Precision (RSD) < 1.0%< 1.5%
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile), filtration.Dissolution in a volatile solvent (e.g., acetone).
Method Type Secondary (requires a reference standard)Secondary (requires a reference standard)

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is critical for ensuring accuracy and reliability in research and development. The proposed HPLC method offers a robust and versatile approach for routine quality control, capable of separating the analyte from potential non-volatile impurities. The GC-FID method provides a powerful alternative, particularly for the analysis of volatile impurities. For comprehensive impurity profiling, employing both techniques can provide a more complete understanding of the sample's purity. The protocols and data presented here serve as a detailed guide for establishing and validating analytical methods for this compound in a laboratory setting.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the large-scale synthesis of 2-Bromo-5-methoxybenzonitrile, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] Two primary synthetic routes are presented: the direct conversion of 2-bromo-5-methoxybenzoic acid via amidation and dehydration, and a classical Sandmeyer reaction commencing with 2-bromo-5-methoxyaniline. Additionally, a robust protocol for the synthesis of the precursor, 2-bromo-5-methoxybenzoic acid, is included. This document offers comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to facilitate successful scale-up in a research and development setting.

Synthesis of the Precursor: 2-Bromo-5-methoxybenzoic Acid

A common and efficient method for the preparation of the key precursor, 2-bromo-5-methoxybenzoic acid, involves the bromination of 3-methoxybenzoic acid.

Quantitative Data Summary for 2-Bromo-5-methoxybenzoic Acid Synthesis
ParameterMethod 1Method 2
Starting Material 3-methoxybenzoic acid3-methoxybenzoic acid
Brominating Agent BromineN-bromosuccinimide
Solvent Acetic acid/WaterDichloromethane
Catalyst/Promoter NoneSulfuric acid, Potassium bromide, Red phosphorus
Reaction Temperature Reflux25-30°C
Reaction Time Not specified3 hours
Yield 79%93.4%
Purity Not specified99.1%
Reference [2][3]
Experimental Protocol for the Synthesis of 2-Bromo-5-methoxybenzoic Acid (Method 2)

This protocol is adapted from a patented procedure and offers high yield and purity.[3]

Materials:

  • 3-methoxybenzoic acid

  • Dichloromethane

  • Concentrated Sulfuric Acid

  • Potassium Bromide

  • Red Phosphorus

  • N-bromosuccinimide (NBS)

  • Ice water

  • Ethanol

Equipment:

  • Multi-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle

  • Apparatus for vacuum distillation

  • Filtration apparatus

Procedure:

  • To a 500 mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1 mol) of 3-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19g (0.01 mol) of potassium bromide, and 1.23g (0.01 mol) of red phosphorus.

  • Commence stirring and add 26.7g (0.15 mol) of N-bromosuccinimide at 25°C.

  • Maintain the reaction temperature between 25-30°C and continue for 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.

  • Recover the dichloromethane under reduced pressure.

  • Filter the mother liquor and recrystallize the solid from 65 mL of ethanol to yield 21.57g of 2-bromo-5-methoxybenzoic acid.

Large-Scale Synthesis of this compound

Two effective methods for the large-scale synthesis of the target compound are detailed below.

Method A: From 2-Bromo-5-methoxybenzoic Acid

This method involves the reaction of 2-bromo-5-methoxybenzoic acid with ammonia at elevated temperatures, leading to the formation of the nitrile through amidation and subsequent dehydration. This approach is advantageous due to the use of readily available starting materials and a simple process.[1]

ParameterValue
Starting Material 2-bromo-5-methoxybenzoic acid
Reagent Ammonia gas
Scale 400 g
Initial Reaction Temperature 200-230°C
Initial Reaction Time 6 hours
Second Reaction Temperature 230-250°C
Second Reaction Time 4 hours
Final Reaction Temperature 250-260°C
Final Reaction Time 2 hours
Purification Water wash, Vacuum distillation
Reference [1]

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • Ammonia gas

Equipment:

  • Three-necked flask

  • Thermometer

  • Ammonia inlet

  • Distillation column

  • Heating mantle

Procedure:

  • In a three-necked flask equipped with a thermometer, an ammonia inlet, and a distillation column, add 400 g of 2-bromo-5-methoxybenzoic acid.[1]

  • Heat the flask using a heating mantle until the temperature reaches 180°C and the acid has mostly melted.[1]

  • Introduce ammonia gas through the inlet.

  • Control the initial reaction temperature between 200-230°C for 6 hours.[1]

  • Slowly increase the temperature to 230-250°C and maintain for 4 hours.[1]

  • Further increase the temperature to 250-260°C for 2 hours.[1]

  • Continuously distill off the crude nitrile as it forms.[1]

  • Wash the collected crude product with water.[1]

  • Perform vacuum distillation to obtain the purified this compound.[1]

Method B: Sandmeyer Reaction from 2-Bromo-5-methoxyaniline

The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[4] This process involves two main steps: the diazotization of 2-bromo-5-methoxyaniline, followed by the reaction of the resulting diazonium salt with a copper(I) cyanide.

While a specific large-scale protocol for this exact substrate was not found in the initial search, a general procedure for a Sandmeyer cyanation reaction is outlined below. This should be optimized for the specific substrate.

Step 1: Diazotization of 2-Bromo-5-methoxyaniline

Materials:

  • 2-Bromo-5-methoxyaniline

  • Hydrochloric acid or Sulfuric acid

  • Sodium nitrite

  • Water

  • Ice

Equipment:

  • Jacketed reaction vessel

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

Procedure:

  • Prepare a solution of 2-bromo-5-methoxyaniline in aqueous acid (e.g., HCl or H2SO4) in a jacketed reaction vessel.

  • Cool the mixture to 0-5°C using a circulating chiller.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is now complete.

Step 2: Cyanation of the Diazonium Salt

Materials:

  • The diazonium salt solution from Step 1

  • Copper(I) cyanide

  • Sodium cyanide or Potassium cyanide

  • Water

Equipment:

  • Large reaction vessel

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • In a separate large reaction vessel, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.

  • Cool this solution.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to facilitate the decomposition of the diazonium salt and formation of the nitrile.

  • The crude this compound can then be isolated by extraction and purified by distillation or recrystallization.

Workflow and Process Diagrams

G cluster_0 Synthesis of 2-Bromo-5-methoxybenzoic Acid cluster_1 Synthesis of this compound A 3-methoxybenzoic acid B Bromination (e.g., NBS, H2SO4, KBr, Red P) A->B C 2-Bromo-5-methoxybenzoic Acid B->C D 2-Bromo-5-methoxybenzoic Acid C->D E Reaction with Ammonia (High Temperature) D->E Method A F This compound E->F G 2-Bromo-5-methoxyaniline H Diazotization (NaNO2, Acid) G->H Method B I 2-Bromo-5-methoxydiazonium Salt H->I J Sandmeyer Reaction (CuCN) I->J J->F

Caption: Overall synthetic pathways to this compound.

G cluster_0 Method A: From Carboxylic Acid A Charge Reactor with 2-Bromo-5-methoxybenzoic Acid B Heat to 180°C A->B C Introduce Ammonia Gas B->C D Staged Heating: 1. 200-230°C, 6h 2. 230-250°C, 4h 3. 250-260°C, 2h C->D E Continuous Distillation of Crude Product D->E F Workup: Water Wash E->F G Purification: Vacuum Distillation F->G H Final Product: This compound G->H

Caption: Experimental workflow for Method A.

G cluster_0 Method B: Sandmeyer Reaction A Dissolve 2-Bromo-5-methoxyaniline in Acid B Cool to 0-5°C A->B C Slowly Add NaNO2 Solution B->C D Formation of Diazonium Salt C->D F Slowly Add Diazonium Salt to CuCN Solution D->F E Prepare CuCN Solution E->F G Warm to Room Temperature and Heat F->G H Workup: Extraction G->H I Purification: Distillation or Recrystallization H->I J Final Product: This compound I->J

Caption: Experimental workflow for Method B (Sandmeyer Reaction).

References

Protecting Group Strategies for 2-Bromo-5-methoxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-Bromo-5-methoxybenzonitrile. The focus is on the temporary protection of the nitrile functionality, which is often necessary to prevent its interference in reactions targeting other parts of the molecule, such as the aryl bromide moiety for cross-coupling reactions.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its three functional groups—nitrile, aryl bromide, and methoxy ether—offer multiple reaction sites. However, the reactivity of the nitrile group can sometimes interfere with desired transformations at the aryl bromide position. Therefore, a robust protecting group strategy for the nitrile is essential for the successful synthesis of complex derivatives.

This document outlines a reliable strategy for the protection of the nitrile group via its conversion to a 5-substituted-1H-tetrazole. This transformation effectively masks the reactivity of the nitrile, is stable to a range of reaction conditions, and can be reversed to regenerate the nitrile functionality in good yield. While the methoxy and bromo groups are generally stable, potential considerations for these functionalities are also briefly discussed.

Protecting Group Strategy for the Nitrile Group: Conversion to a Tetrazole

The most effective and widely applicable strategy for the temporary protection of the nitrile group in this compound is its [3+2] cycloaddition reaction with an azide to form a 5-substituted-1H-tetrazole.[1][2][3] This heterocyclic moiety is stable to a variety of reagents and reaction conditions, including those commonly used for cross-coupling reactions at the aryl bromide site. Subsequently, the tetrazole can be converted back to the nitrile, thus serving as a robust protecting group.

Logical Workflow for Nitrile Protection and Deprotection:

G cluster_protection Protection cluster_reaction Further Reaction cluster_deprotection Deprotection Start This compound Protect [3+2] Cycloaddition (e.g., NaN3, ZnCl2) Start->Protect Protection Protected 5-(2-Bromo-5-methoxyphenyl)-1H-tetrazole Protect->Protected Reaction Desired Transformation (e.g., Suzuki Coupling) Protected->Reaction Product_Protected Modified Product (Protected) Reaction->Product_Protected Deprotect Retrogression (e.g., Thermolysis or Photolysis) Product_Protected->Deprotect Deprotection Final_Product Final Product (Nitrile Regenerated) Deprotect->Final_Product

Caption: Workflow for the protection of a nitrile as a tetrazole, subsequent reaction, and deprotection.

Application Note 1: Protection of the Nitrile as a 5-Substituted-1H-Tetrazole

The conversion of the nitrile to a tetrazole is a high-yielding and reliable method for protecting the cyano group. The resulting tetrazole ring is aromatic and significantly less susceptible to nucleophilic attack at the carbon atom compared to the nitrile.[4] This protection is compatible with a wide range of subsequent reactions.

Experimental Protocol: Synthesis of 5-(2-Bromo-5-methoxyphenyl)-1H-tetrazole

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[2][5][6][7]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Distilled water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • To the solution, add sodium azide (1.5 eq) and anhydrous zinc chloride (1.0 eq).

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing 1 M HCl, which will precipitate the tetrazole product.

  • Stir the acidic mixture for 30 minutes.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Expected):

SubstrateReagentsSolventTemp (°C)Time (h)Yield (%)Reference
BenzonitrileNaN₃, NH₄ClDMF12024~85-95[5]
Substituted BenzonitrilesNaN₃, ZnCl₂Water10012-24>90[7]
Aromatic NitrilesNaN₃, Co(II)-complexDMSO1101290-99[6]

Note: The yields are based on similar substrates and may vary for this compound.

Application Note 2: Deprotection of the Tetrazole to Regenerate the Nitrile

The regeneration of the nitrile from the tetrazole protecting group is a critical step. This can be achieved through various methods, most commonly via thermolysis or photolysis, which induce a retro [3+2] cycloaddition reaction, extruding molecular nitrogen.

Experimental Protocol: Conversion of 5-(2-Bromo-5-methoxyphenyl)-1H-tetrazole to this compound

This protocol is based on general principles of tetrazole decomposition back to nitriles.

Materials:

  • 5-(2-Bromo-5-methoxyphenyl)-1H-tetrazole

  • High-boiling point solvent (e.g., o-dichlorobenzene, diphenyl ether) or a suitable setup for flash vacuum pyrolysis.

Procedure (Thermolysis):

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 5-(2-Bromo-5-methoxyphenyl)-1H-tetrazole in a high-boiling point solvent.

  • Heat the solution to a high temperature (typically >200 °C). The exact temperature will need to be optimized.

  • Monitor the reaction for the evolution of nitrogen gas and the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by distillation under reduced pressure or by column chromatography on silica gel.

Alternative Procedure (Flash Vacuum Pyrolysis):

  • Sublime the 5-(2-Bromo-5-methoxyphenyl)-1H-tetrazole through a heated quartz tube under high vacuum.

  • The product is collected in a cold trap. This method is often cleaner and can provide higher yields.

Quantitative Data (Expected):

Quantitative data for the deprotection of 5-aryl-1H-tetrazoles back to aryl nitriles is less commonly reported with precise yields, as this is often a qualitative step in a longer synthetic sequence. However, the conversion is generally considered to be efficient.

Considerations for Other Functional Groups

  • Aryl Bromide: The bromo substituent is generally stable to the conditions required for tetrazole formation and deprotection. It serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The tetrazole-protected intermediate can be directly used in these transformations.

  • Methoxy Group: The methoxy ether is a robust functional group and is stable under the conditions for nitrile protection and deprotection. Cleavage of the aryl methyl ether would require harsh conditions, such as strong acids (e.g., HBr) or Lewis acids, which are not employed in this protecting group strategy.

Summary of Protecting Group Strategy

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsStability of Protected Group
Nitrile (-CN)5-Substituted-1H-tetrazoleNaN₃, Lewis Acid (e.g., ZnCl₂), high temp.Thermolysis or PhotolysisStable to a wide range of reagents

Workflow for a Suzuki Coupling Reaction using the Tetrazole Protecting Group:

G Start This compound Protect Protect Nitrile (NaN3, ZnCl2) Start->Protect Protected 5-(2-Bromo-5-methoxyphenyl)-1H-tetrazole Protect->Protected Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) Protected->Suzuki Coupled_Protected Coupled Product (Tetrazole Protected) Suzuki->Coupled_Protected Deprotect Deprotect Nitrile (Thermolysis) Coupled_Protected->Deprotect Final_Product Final Coupled Product Deprotect->Final_Product

Caption: A synthetic pathway illustrating the use of the tetrazole protecting group strategy for a Suzuki coupling reaction.

By employing the strategies and protocols outlined in this document, researchers can effectively manage the reactivity of the nitrile group in this compound, enabling a broader scope of synthetic transformations and facilitating the development of novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are the Sandmeyer reaction and direct bromination. The Sandmeyer reaction typically starts from 2-bromo-5-methoxyaniline, which is diazotized and then treated with a copper(I) cyanide.[1][2][3] The direct bromination route often involves the bromination of 3-methoxybenzoic acid to form 2-bromo-5-methoxybenzoic acid, which is then converted to the desired nitrile.[1][4]

Q2: What is the role of the copper(I) catalyst in the Sandmeyer reaction?

A2: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3][5] The copper(I) catalyst initiates the reaction by a single electron transfer to the diazonium salt, which then releases nitrogen gas to form an aryl radical.[5] This radical then reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst.[5]

Q3: Why is a low temperature crucial for the diazotization step in the Sandmeyer reaction?

A3: Low temperatures, typically between 0-5°C, are essential during the formation of the diazonium salt to ensure its stability.[5][6] Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, often leading to the formation of undesired phenol byproducts and reducing the overall yield.[5]

Q4: What are some common side reactions to be aware of during the synthesis?

A4: In the Sandmeyer reaction, common side reactions include the formation of phenols due to the reaction of the diazonium salt with water, and the formation of biaryl compounds.[3][6] During direct bromination, over-bromination or the formation of other isomers can be an issue, depending on the substrate and reaction conditions.[7]

Troubleshooting Guides

Sandmeyer Reaction Route
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete diazotization of the starting aniline.[6]Test for the presence of excess nitrous acid using starch-iodide paper; a persistent blue color indicates complete diazotization.[6]
Premature decomposition of the aryl diazonium salt.[6]Strictly maintain the reaction temperature between 0-5°C during diazotization and use the diazonium salt solution promptly.[5][6]
Inactive copper(I) catalyst.Ensure the copper(I) salt is fresh and has not been oxidized to copper(II).
Formation of Dark, Tar-like Byproducts Decomposition of the diazonium salt leading to radical side reactions.[6]Maintain a low temperature, ensure the purity of reagents, and control the reaction pH.[6]
Use of methanol as a solvent, which can hinder diazonium salt formation.[8]Consider using acetonitrile as an alternative solvent.[8]
Product is Difficult to Purify Presence of phenol byproducts.Wash the crude product with a dilute aqueous base to remove acidic phenols.
Formation of azo coupling products.If the pH is too high during coupling with an aniline, lower it to a weakly acidic range (4-5) to favor C-coupling.[9]
Direct Bromination Route
IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Brominated Product Insufficient radical initiator (if using a radical bromination method).[10]Ensure an adequate amount of initiator like AIBN is used.[10]
Decomposed N-bromosuccinimide (NBS).[10]Use a fresh, pure sample of NBS.[10]
Incomplete reaction.[10]Monitor the reaction progress using TLC or GC and allow for sufficient reaction time.[10]
Formation of Multiple Isomers Poor regioselectivity of the bromination reaction.[7]Optimize reaction conditions such as solvent, temperature, and brominating agent. For 3-methoxybenzoic acid, using potassium bromide and potassium bromate in trifluoroacetic acid has been shown to give high selectivity.[4]
Over-bromination Excess of brominating agent or harsh reaction conditions.Carefully control the stoichiometry of the brominating agent and consider milder reaction conditions.

Quantitative Data Summary

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
3-methoxybenzoic acidKBr, KBrO₃, Trifluoroacetic acid, 25-35°C, 12h2-bromo-5-methoxybenzoic acid85>99.0 (HPLC)[4]
m-anisic acidBromine, Acetic acid, Water, Reflux2-bromo-5-methoxybenzoic acid79Not specified[11]
3-methylanisoleN-bromosuccinimide, 2,2'-azobis(isobutyronitrile)2-bromo-5-methoxybenzyl bromide50Not specified[12]
m-methoxybenzoic acidN-bromosuccinimide, CH₂Cl₂, conc. H₂SO₄, KBr, red phosphorus, 25-30°C, 3h2-bromo-5-methoxybenzoic acid93.499.1 (HPLC)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromo-5-methoxybenzoic Acid[1]

This protocol details the conversion of the benzoic acid to the benzonitrile.

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • Ammonia gas

  • Heating mantle

  • Three-necked flask equipped with a thermometer, ammonia inlet, and distillation column

Procedure:

  • Add 400 g of 2-bromo-5-methoxybenzoic acid to the three-necked flask.

  • Heat the flask using the heating mantle until the temperature reaches 180°C and the acid is mostly dissolved.

  • Introduce ammonia gas through the inlet.

  • Control the initial reaction temperature between 200-230°C for 6 hours.

  • Slowly increase the temperature to 230-250°C and maintain for 4 hours.

  • Further increase the temperature to 250-260°C for 2 hours.

  • Continuously distill off the crude nitrile as it forms.

  • Separate the collected crude product, wash it with water, and perform vacuum distillation to obtain the purified this compound.

Visual Guides

experimental_workflow cluster_prep Preparation of Intermediate cluster_nitrile_formation Nitrile Formation start 3-methoxybenzoic acid bromination Bromination (e.g., KBr, KBrO3, TFA) start->bromination intermediate 2-bromo-5-methoxybenzoic acid bromination->intermediate ammonolysis Ammonolysis (High Temperature) intermediate->ammonolysis distillation Distillation ammonolysis->distillation purification Purification distillation->purification product This compound purification->product troubleshooting_sandmeyer start Low Yield in Sandmeyer Reaction incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization decomposition Diazonium Salt Decomposition? start->decomposition catalyst_issue Catalyst Issue? start->catalyst_issue check_nitrous_acid Check for excess nitrous acid (starch-iodide paper) incomplete_diazotization->check_nitrous_acid maintain_temp Maintain 0-5°C and use promptly decomposition->maintain_temp use_fresh_catalyst Use fresh Cu(I) salt catalyst_issue->use_fresh_catalyst

References

Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-methoxybenzonitrile, targeting researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Sandmeyer reaction of 2-bromo-5-methoxyaniline and the conversion of 2-bromo-5-methoxybenzoic acid.

Route 1: Sandmeyer Reaction of 2-Bromo-5-methoxyaniline

Issue 1: Low Yield of this compound and Formation of Phenolic Impurities

  • Question: My Sandmeyer reaction is resulting in a low yield of the desired nitrile, and I am observing a significant amount of a phenolic byproduct, 2-bromo-5-methoxyphenol. What could be the cause, and how can I mitigate this?

  • Answer: The formation of 2-bromo-5-methoxyphenol is a common side reaction in the Sandmeyer cyanation of 2-bromo-5-methoxyaniline. This occurs due to the reaction of the intermediate diazonium salt with water. The methoxy group, being an electron-donating group, can further activate the ring towards nucleophilic attack by water, especially if the diazonium salt is not consumed quickly by the cyanide nucleophile.

    Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step (formation of the diazonium salt) to minimize its decomposition.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible to reduce the concentration of water available to react with the diazonium salt.

    • Efficient Cyanation: Ensure a rapid and efficient reaction of the diazonium salt with the cyanide source. This can be achieved by:

      • Using a well-dissolved and active copper(I) cyanide solution.

      • Adding the diazonium salt solution to the cyanide solution gradually to maintain a low concentration of the diazonium salt and favor the desired reaction.

    • pH Control: The pH of the reaction mixture can influence the stability of the diazonium salt. Maintaining the recommended acidic conditions is crucial.

Issue 2: Presence of Unreacted 2-Bromo-5-methoxyaniline in the Final Product

  • Question: After workup, I am finding a significant amount of the starting material, 2-bromo-5-methoxyaniline, in my product mixture. Why is the diazotization incomplete?

  • Answer: Incomplete diazotization is a common reason for the presence of the starting aniline. This can be due to several factors:

    Troubleshooting Steps:

    • Stoichiometry of Sodium Nitrite: Ensure that at least a stoichiometric amount of sodium nitrite is used. A slight excess may be beneficial, but a large excess should be avoided as it can lead to other side reactions.

    • Acid Concentration: The concentration of the acid (e.g., HCl, H₂SO₄) is critical for the formation of nitrous acid (HNO₂) in situ. Insufficient acid can lead to incomplete diazotization.

    • Addition Rate of Sodium Nitrite: Add the sodium nitrite solution slowly and with efficient stirring to ensure it reacts completely with the aniline and to maintain the low temperature.

    • Reaction Time: Allow sufficient time for the diazotization to go to completion before proceeding with the cyanation step.

Route 2: Conversion of 2-Bromo-5-methoxybenzoic Acid to this compound

Issue 1: Incomplete Conversion of the Carboxylic Acid to the Nitrile

  • Question: My reaction to convert 2-bromo-5-methoxybenzoic acid to the nitrile is not going to completion, and I am recovering a significant amount of the starting material. What are the possible reasons?

  • Answer: Incomplete conversion of the carboxylic acid to the nitrile can be attributed to several factors, primarily related to the dehydration process.

    Troubleshooting Steps:

    • Choice and Amount of Dehydrating Agent: The choice of dehydrating agent is crucial. Common reagents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or simply heating with ammonia.[1] Ensure the dehydrating agent is of good quality and used in a sufficient stoichiometric amount.

    • Reaction Temperature and Time: The conversion of a carboxylic acid to a nitrile often requires elevated temperatures. The specific temperature and reaction time will depend on the chosen method. For the high-temperature reaction with ammonia, temperatures between 200-260°C for several hours are required.[1]

    • Removal of Water: If the reaction generates water as a byproduct, its efficient removal can drive the equilibrium towards the nitrile product. This can be achieved by using a Dean-Stark apparatus or by using a dehydrating agent that also scavenges water.

Issue 2: Formation of 2-Bromo-5-methoxybenzamide as a Side Product

  • Question: I am observing the formation of the corresponding amide, 2-bromo-5-methoxybenzamide, as a significant impurity in my final product. How can I prevent this?

  • Answer: The formation of the amide is an intermediate step in the conversion of a carboxylic acid to a nitrile. Incomplete dehydration of the amide will lead to its presence as a side product.

    Troubleshooting Steps:

    • Sufficient Dehydration: Ensure that the reaction conditions are vigorous enough to dehydrate the intermediate amide to the nitrile. This may involve increasing the reaction temperature, extending the reaction time, or using a more potent dehydrating agent.

    • Anhydrous Conditions: As with the dehydration of the carboxylic acid, maintaining anhydrous conditions will favor the formation of the nitrile over the amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the Sandmeyer reaction?

A1: The most common side products are:

  • 2-Bromo-5-methoxyphenol: Formed from the reaction of the diazonium salt with water.

  • Biaryl compounds: Formed from the coupling of two aryl radicals.

  • Unreacted 2-bromo-5-methoxyaniline: Due to incomplete diazotization.

Q2: How can I purify this compound from these side products?

A2: Purification can typically be achieved by:

  • Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is effective for separating the desired nitrile from the more polar phenolic impurity and the starting aniline.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Q3: In the synthesis starting from 2-bromo-5-methoxybenzoic acid, what is the role of high temperature and ammonia?

A3: In this specific protocol, 2-bromo-5-methoxybenzoic acid is heated with ammonia gas at high temperatures (200-260°C).[1] The initial reaction between the carboxylic acid and ammonia forms the ammonium carboxylate salt, which upon heating dehydrates to form the corresponding amide. Further heating at even higher temperatures leads to the dehydration of the amide to the final nitrile product.[1]

Q4: Can isomeric impurities be present in my final product?

A4: Yes. If the starting material, 2-bromo-5-methoxybenzoic acid, is synthesized by the bromination of 3-methoxybenzoic acid, there is a possibility of forming other constitutional isomers. These isomeric impurities, if not removed during the purification of the benzoic acid intermediate, will be carried through to the final nitrile product. Careful purification of the intermediate is therefore recommended.

Data Presentation

Table 1: Troubleshooting Guide for Sandmeyer Reaction of 2-Bromo-5-methoxyaniline

Observed Issue Potential Cause Recommended Action
Low yield of nitrile, presence of phenolic impurityDecomposition of diazonium salt in the presence of water.Maintain diazotization temperature at 0-5 °C. Use anhydrous solvents. Ensure rapid and efficient cyanation.
Presence of starting anilineIncomplete diazotization.Check stoichiometry of NaNO₂. Ensure sufficient acid concentration. Slow addition of NaNO₂. Allow adequate reaction time.
Formation of dark, tarry byproductsRadical polymerization and other side reactions.Maintain low temperature during diazotization. Ensure purity of starting materials.

Table 2: Troubleshooting Guide for Conversion of 2-Bromo-5-methoxybenzoic Acid to Nitrile

Observed Issue Potential Cause Recommended Action
Incomplete conversion to nitrileInsufficient dehydration.Use a more effective dehydrating agent or increase its stoichiometry. Optimize reaction temperature and time.
Presence of amide impurityIncomplete dehydration of the intermediate amide.Increase reaction temperature or time. Use a stronger dehydrating agent.
Presence of isomeric impuritiesImpure starting material (2-bromo-5-methoxybenzoic acid).Purify the starting carboxylic acid before conversion to the nitrile.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromo-5-methoxybenzoic Acid[1]

  • In a three-necked flask equipped with a thermometer, an ammonia inlet, and a distillation setup, add 400 g of 2-bromo-5-methoxybenzoic acid.

  • Heat the flask until the temperature reaches 180°C to melt and dissolve the acid.

  • Introduce ammonia gas into the flask.

  • Control the initial reaction temperature between 200-230°C for 6 hours.

  • Slowly increase the temperature to 230-250°C and maintain for 4 hours.

  • Further increase the temperature to 250-260°C for 2 hours.

  • Continuously distill off the crude this compound as it forms.

  • Separate the collected crude product, wash it with water, and perform vacuum distillation to obtain the purified product.

Mandatory Visualization

Synthesis_Troubleshooting cluster_sandmeyer Route 1: Sandmeyer Reaction cluster_acid_conversion Route 2: From Carboxylic Acid start1 2-Bromo-5-methoxyaniline diazotization Diazotization (NaNO2, H+) start1->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt side_aniline Unreacted Starting Material diazotization->side_aniline Incomplete Reaction cyanation Cyanation (CuCN) diazonium_salt->cyanation side_phenol Side Product: 2-Bromo-5-methoxyphenol diazonium_salt->side_phenol Reaction with H2O product1 This compound cyanation->product1 start2 2-Bromo-5-methoxybenzoic Acid amidation Amidation (NH3) start2->amidation amide_intermediate Amide Intermediate amidation->amide_intermediate side_acid Unreacted Starting Material amidation->side_acid Incomplete Reaction dehydration Dehydration (Heat) amide_intermediate->dehydration side_amide Side Product: 2-Bromo-5-methoxybenzamide amide_intermediate->side_amide Incomplete Dehydration product2 This compound dehydration->product2

Caption: Troubleshooting flowchart for the synthesis of this compound.

Sandmeyer_Side_Reactions diazonium Ar-N2+ (Diazonium Salt) product Ar-CN (Desired Product) diazonium->product  + CuCN phenol Ar-OH (Phenol Side Product) diazonium->phenol  + H2O (Decomposition) biaryl Ar-Ar (Biaryl Side Product) diazonium->biaryl  Radical Coupling

Caption: Common side reactions in the Sandmeyer cyanation.

Acid_to_Nitrile_Pathway acid R-COOH (Carboxylic Acid) amide R-CONH2 (Amide Intermediate) acid->amide + NH3 - H2O nitrile R-CN (Nitrile Product) amide->nitrile Dehydration - H2O

Caption: Reaction pathway from carboxylic acid to nitrile.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-Bromo-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to ensure successful coupling outcomes.

Troubleshooting Guide

This section addresses common challenges and provides solutions for the Suzuki coupling of this compound.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?

Answer: Low yields or reaction failures with this compound can stem from several factors, often related to the electronic nature of the substrate, which features both an electron-donating methoxy group and an electron-withdrawing nitrile group. Key areas to investigate include:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate.[1] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often improve results for challenging aryl bromides.[2][3]

  • Suboptimal Base and Solvent Combination: The base and solvent system is crucial for the transmetalation step.[1] The choice of base is often dependent on the solvent. For instance, weaker bases like K₂CO₃ or K₃PO₄ are often effective in polar aprotic solvents like DMF.[1]

  • Catalyst Deactivation: Palladium(0) catalysts are sensitive to air.[1] Inadequate degassing of the reaction mixture can lead to catalyst oxidation and the formation of homocoupling byproducts.[3]

  • Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide are common side reactions that consume starting materials and reduce the yield.[1][4]

Question: I am observing a significant amount of a byproduct that appears to be 3-methoxybenzonitrile (dehalogenation). How can I minimize this?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in Suzuki couplings.[4] It can be caused by the presence of a hydride source. To mitigate this:

  • Screen Different Bases: Avoid bases that can act as hydride donors. Consider switching to a non-hydridic base.[1]

  • Use High-Purity Solvents: Ensure that your solvents are anhydrous and of high purity to minimize potential hydride impurities.[1]

  • Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can sometimes promote dehalogenation.[4]

Question: My boronic acid seems to be decomposing during the reaction, leading to poor conversion. What can I do?

Answer: The decomposition of the boronic acid, known as protodeboronation, is a common issue, particularly with electron-rich or sterically hindered boronic acids.[5] Strategies to address this include:

  • Use an Excess of Boronic Acid: Employing a slight excess (e.g., 1.2 to 1.5 equivalents) of the boronic acid can help compensate for some decomposition.[5]

  • Switch to a Boronic Ester: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[3][5]

  • Use a Weaker Base or Anhydrous Conditions: A weaker base, such as potassium fluoride (KF), or ensuring strictly anhydrous conditions can slow down the rate of protodeboronation.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: A good starting point for optimization would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. For example, a catalyst system comprising Pd(OAc)₂ with a ligand like SPhos or XPhos. A common base and solvent combination to start with is K₂CO₃ in a mixture of dioxane and water. It is crucial to thoroughly degas the reaction mixture before heating.[1][2]

Q2: How do the electronic properties of this compound affect the reaction?

A2: The substrate has competing electronic effects. The methoxy group is electron-donating, which can make the oxidative addition step of the catalytic cycle slower.[7] Conversely, the nitrile group is electron-withdrawing, which generally facilitates oxidative addition.[8] This electronic balance may require careful selection of the ligand to promote the desired reactivity. Electron-rich ligands are known to promote oxidative addition, which could be beneficial in this case.[3]

Q3: Is it necessary to use aqueous conditions for this Suzuki coupling?

A3: While many Suzuki coupling reactions are performed in aqueous biphasic systems, it is not always a requirement.[2] Anhydrous conditions can sometimes be beneficial, especially if protodeboronation of the boronic acid is a concern.[5] However, the presence of water can be advantageous for dissolving the inorganic base and facilitating the transmetalation step.[2]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9] A successful reaction will show the consumption of the this compound starting material and the appearance of a new, typically less polar, product spot or peak.

Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of a generic Suzuki coupling reaction, which can be used as a guide for optimizing the coupling of this compound.

Table 1: Effect of Different Ligands on the Coupling of an Aryl Bromide

EntryLigandYield (%)
1PPh₃<10
2PCy₃25
3SPhos85
4XPhos92
Reaction Conditions: 2 mol% Pd(OAc)₂, 4 mol% Ligand, K₂CO₃ (2 equiv.), Toluene/H₂O (4:1), 100 °C, 12 h. Data is illustrative and based on general trends.

Table 2: Optimization of Base for the Suzuki Coupling

EntryBaseSolventYield (%)
1K₂CO₃Dioxane/H₂O88
2Cs₂CO₃Dioxane/H₂O91
3K₃PO₄Toluene/H₂O85
4KFTHF (anhydrous)75
Reaction Conditions: 2 mol% Pd(OAc)₂, 4 mol% XPhos, Base (2 equiv.), Solvent, 100 °C, 12 h. Data is illustrative and based on general trends.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Through the septum, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). Then, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe.[9]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[10]

Visualizations

Suzuki_Optimization_Workflow cluster_prep Preparation cluster_screening Optimization Screening cluster_analysis Analysis & Refinement cluster_outcome Final Outcome Start Define Substrates: This compound & Boronic Acid Setup Assemble Reaction under Inert Atmosphere Start->Setup Screen_Catalyst Screen Pd Catalyst & Ligand Setup->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent Screen_Temp Screen Temperature Screen_Solvent->Screen_Temp Analysis Analyze Results (TLC, GC-MS, NMR) Screen_Temp->Analysis Troubleshoot Troubleshoot Side Reactions (Dehalogenation, Protodeboronation) Analysis->Troubleshoot Refine Refine Conditions Troubleshoot->Refine Iterate Refine->Screen_Catalyst Optimized Optimized Conditions Identified Refine->Optimized Scale_Up Scale-Up Reaction Optimized->Scale_Up

Caption: A general workflow for optimizing Suzuki coupling conditions.

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OA Oxidative Addition PdII Ar-Pd(II)-Br(L₂) OA->PdII Ar-Br Trans Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar Ar'-B(OH)₃⁻ RE Reductive Elimination RE->Pd0 Ar-Ar' Product Ar-Ar' ArBr This compound ArBOH2 Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

troubleshooting failed reactions involving 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. Incomplete conversion is a frequent issue. Key areas to investigate include the choice of palladium catalyst and ligand, the base, and the solvent system. The reaction is also sensitive to oxygen, so ensure proper degassing of your solvent and use of an inert atmosphere. Additionally, the boronic acid coupling partner may be of poor quality or unstable under the reaction conditions.

Q2: I am observing significant amounts of a byproduct that appears to be 5-methoxybenzonitrile (dehalogenation) in my cross-coupling reaction. How can I minimize this?

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by several factors, including the presence of water or other protic sources, the nature of the phosphine ligand, and the reaction temperature. To minimize dehalogenation, ensure your reagents and solvents are anhydrous. You may also consider using a different phosphine ligand or lowering the reaction temperature and extending the reaction time.

Q3: My Buchwald-Hartwig amination reaction is not proceeding to completion. What should I check first?

For incomplete Buchwald-Hartwig aminations, the first parameters to scrutinize are the base and the ligand. The choice of base is critical and depends on the pKa of the amine coupling partner. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but may not be optimal for all substrates. The phosphine ligand is also crucial for the efficiency of the catalytic cycle; consider screening different ligands. Catalyst deactivation due to air or moisture is another common culprit, so ensure your reaction setup is rigorously anaerobic and anhydrous.

Q4: I am concerned about the potential for hydrolysis of the nitrile group under my reaction conditions. Is this a valid concern?

Yes, the hydrolysis of the nitrile group to an amide or a carboxylic acid is a potential side reaction, especially if your reaction conditions are strongly acidic or basic and involve heating in the presence of water.[1][2][3][4][5] If you are using aqueous basic conditions for a cross-coupling reaction, for example, you may see some hydrolysis. If this is a problem, you might consider using anhydrous conditions or a non-aqueous base.

Q5: Are there any common issues with the purification of products derived from this compound?

Purification can sometimes be challenging due to the similar polarity of the desired product and unreacted starting material or certain byproducts. If you are struggling with chromatographic separation, consider recrystallization as an alternative purification method. In some cases, converting the product to a salt (if it has a basic or acidic handle) can facilitate purification by allowing for acid-base extraction.

Troubleshooting Guides

Low Yield in Cross-Coupling Reactions

Low product yield is a frequent challenge. The following table outlines potential causes and suggested solutions for common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Potential Cause Suggested Solutions
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst which can be more robust. Ensure rigorous exclusion of air and moisture from the reaction.
Suboptimal Ligand Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, P(t-Bu)3 for Suzuki). The electronic and steric properties of the ligand are critical.
Incorrect Base The choice of base is crucial. For Suzuki reactions, common bases include K2CO3, K3PO4, and Cs2CO3. For Buchwald-Hartwig, NaOtBu or LHMDS are often used. The strength and solubility of the base can significantly impact the reaction rate and yield.
Poor Solvent Choice Common solvents include toluene, dioxane, and THF. Ensure the solvent is anhydrous and degassed. If solubility of reagents is an issue, a co-solvent system may be beneficial.
Inappropriate Temperature Reactions are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, a higher temperature may be required. Conversely, if byproduct formation is an issue, a lower temperature may be necessary.
Poor Quality Reagents Ensure the purity of all starting materials, especially the boronic acid or amine coupling partner.
Common Side Reactions and Their Mitigation
Side Reaction Potential Cause Suggested Mitigation
Dehalogenation Presence of protic impurities (e.g., water). Certain phosphine ligands can promote this pathway.Use anhydrous solvents and reagents. Consider a different ligand. Lowering the reaction temperature may also help.
Homocoupling of Boronic Acid Can be promoted by the presence of oxygen.Ensure thorough degassing of the reaction mixture.
Hydrolysis of Nitrile Group Strongly acidic or basic conditions, especially in the presence of water at elevated temperatures.[1][2][3][4][5]Use anhydrous conditions if possible. If an aqueous base is required, consider using milder conditions (e.g., lower temperature, shorter reaction time).

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and the phosphine ligand (if required, e.g., SPhos, 6-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.) and the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the amine (1.2 equiv.), the base (e.g., sodium tert-butoxide, 1.4 equiv.), and anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Reaction Failed (Low Yield / Incomplete Conversion) reagent_check Check Reagent Purity and Stoichiometry start->reagent_check setup_check Verify Anhydrous and Anaerobic Conditions reagent_check->setup_check Reagents OK success Successful Reaction reagent_check->success Problem Solved conditions_optimization Optimize Reaction Conditions setup_check->conditions_optimization Setup OK setup_check->success Problem Solved catalyst_issue Investigate Catalyst System conditions_optimization->catalyst_issue Still Failing conditions_optimization->success Problem Solved catalyst_issue->success Problem Solved

Caption: General troubleshooting workflow for failed reactions.

Suzuki_Troubleshooting low_yield Low Yield in Suzuki Coupling check_boronic_acid Check Boronic Acid Quality and Stoichiometry (1.1-1.5 eq.) low_yield->check_boronic_acid check_base Evaluate Base (K2CO3, K3PO4, Cs2CO3) check_boronic_acid->check_base check_catalyst Screen Pd Catalyst/Ligand (e.g., Pd(PPh3)4, SPhos-based) check_base->check_catalyst check_solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/EtOH/H2O) check_catalyst->check_solvent check_temp Adjust Temperature (80-110 °C) check_solvent->check_temp dehalogenation Dehalogenation Observed? check_temp->dehalogenation use_anhydrous Ensure Anhydrous Conditions dehalogenation->use_anhydrous Yes

Caption: Troubleshooting guide for Suzuki-Miyaura coupling.

Buchwald_Troubleshooting incomplete_reaction Incomplete Buchwald-Hartwig Amination check_base_amine Check Base Strength vs. Amine pKa (NaOtBu, LHMDS) incomplete_reaction->check_base_amine check_ligand Screen Ligand (e.g., XPhos, RuPhos) check_base_amine->check_ligand check_catalyst_loading Vary Catalyst Loading (1-5 mol%) check_ligand->check_catalyst_loading check_solvent_temp Optimize Solvent and Temperature (Toluene, Dioxane, 80-120 °C) check_catalyst_loading->check_solvent_temp catalyst_poisoning Catalyst Poisoning Suspected? check_solvent_temp->catalyst_poisoning rigorous_inert Ensure Rigorous Inert Atmosphere and Anhydrous Conditions catalyst_poisoning->rigorous_inert Yes

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

References

decomposition of 2-Bromo-5-methoxybenzonitrile and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of experiments involving 2-Bromo-5-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.[1] The storage area should be well-ventilated.

Q2: What are the potential decomposition pathways for this compound?

While specific decomposition studies on this compound are not extensively available, based on the chemistry of related compounds, the following degradation pathways are plausible:

  • Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (2-bromo-5-methoxybenzoic acid) or an amide intermediate.[2][3][4][5] This is a common reaction for aromatic nitriles.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation, which may lead to debromination (cleavage of the C-Br bond) when exposed to UV light.[6]

  • Thermal Decomposition: At high temperatures, such as in a fire, this compound is expected to decompose, releasing toxic and irritating vapors, including hydrogen bromide, carbon monoxide, carbon dioxide, and nitrogen oxides.

Q3: What are the known impurities in commercially available this compound?

Impurities can arise from the synthetic route used for its preparation. Potential impurities may include:

  • Starting materials: Residual amounts of starting materials, such as 2-bromo-5-methoxybenzoic acid or 2-bromo-5-methoxyaniline, may be present.[7]

  • Isomeric byproducts: During the bromination of the aromatic ring, the formation of other positional isomers is possible, though typically in small amounts with optimized synthetic methods.

  • Hydrolysis products: As mentioned above, the corresponding carboxylic acid or amide could be present as impurities if the compound has been exposed to moisture.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Low or no reactivity in a cross-coupling reaction (e.g., Suzuki coupling) 1. Degradation of the starting material. 2. Deactivation of the catalyst. 3. Presence of impurities that interfere with the reaction.1. Check the purity of your this compound using HPLC or NMR (see Experimental Protocols). If impure, consider purification by recrystallization. 2. Ensure your catalyst is active and used under appropriate inert conditions. 3. Consider potential side reactions such as homo-coupling or dehalogenation of your starting material.[8]
Formation of unexpected byproducts 1. Homo-coupling: Self-coupling of the aryl halide or the boronic acid derivative in Suzuki reactions.[8] 2. Dehalogenation: Loss of the bromine atom from this compound.[8] 3. Hydrolysis of the nitrile group: If the reaction is run in the presence of strong acid or base and water, the nitrile group may hydrolyze.[2][3][4][5]1. Optimize reaction conditions (catalyst, ligand, base, solvent, temperature) to favor the cross-coupling pathway. 2. Use milder reaction conditions or a different catalyst system. 3. If the nitrile group is not intended to react, use anhydrous solvents and appropriate reaction conditions to avoid hydrolysis.
Inconsistent analytical results (e.g., variable melting point, extra peaks in NMR/HPLC) 1. The compound may have degraded during storage. 2. The sample may be contaminated.1. Review storage conditions to ensure they are optimal (cool, dry, dark, tightly sealed). 2. Confirm the identity and purity of the material using the analytical protocols below before use.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your HPLC system.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 70:30), and run a gradient to increase the percentage of B over time.
Flow Rate 1.0 mL/min
Detection UV at 220 nm[10]
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Experiment with this compound issue Unexpected Experimental Outcome? start->issue low_reactivity Low or No Reactivity issue->low_reactivity Yes byproducts Unexpected Byproducts issue->byproducts Yes inconsistent_results Inconsistent Analytical Data issue->inconsistent_results Yes success Successful Experiment issue->success No check_purity Check Purity (HPLC/NMR) low_reactivity->check_purity check_conditions Review Reaction Conditions (Catalyst, Reagents, Atmosphere) low_reactivity->check_conditions byproducts->check_purity optimize Optimize Reaction Conditions (Temperature, Solvent, Base) byproducts->optimize inconsistent_results->check_purity check_storage Verify Storage Conditions (Cool, Dry, Dark) inconsistent_results->check_storage check_purity->optimize check_conditions->optimize optimize->start Re-run Experiment check_storage->check_purity

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Purification of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxybenzonitrile. Our aim is to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route employed. The most common impurities include:

  • Isomeric Byproducts: During the bromination of 5-methoxybenzonitrile or its precursors, regioisomers can be formed. The primary isomeric impurity is often the 3-bromo-5-methoxybenzonitrile isomer.

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials such as 5-methoxybenzonitrile, 2-bromo-5-methoxybenzoic acid, or 2-bromo-5-methoxyaniline may be present.

  • Byproducts from Synthesis: If a Sandmeyer reaction is used to introduce the nitrile group from an amino precursor, byproducts typical of this reaction can be formed. These may include small amounts of biaryl compounds.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques for assessing the purity of this compound. HPLC can provide quantitative data on the percentage of impurities, while ¹H NMR can help identify the structure of the main component and any residual impurities. Commercial suppliers often indicate a purity of 97% or higher for their products.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.

Issue 1: Oiling Out Instead of Crystal Formation

  • Possible Cause: The compound is precipitating from the solution at a temperature above its melting point. This can be due to a highly concentrated solution or rapid cooling.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.

Issue 2: Poor or No Crystal Formation Upon Cooling

  • Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a single, small crystal of pure this compound to the solution.

    • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again.

    • Cooling: Ensure the solution has been cooled sufficiently, potentially in an ice bath, to minimize the solubility of the product.

Issue 3: Low Recovery of Purified Product

  • Possible Cause:

    • Using an excessive amount of solvent for dissolution.

    • Premature crystallization during hot filtration (if performed).

    • Washing the collected crystals with a solvent that is not cold.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-heat the filtration apparatus if a hot filtration step is required.

    • Always wash the purified crystals with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography

Column chromatography is ideal for separating the desired product from impurities with different polarities.

Issue 1: Poor Separation of the Desired Compound from an Impurity

  • Possible Cause: The chosen mobile phase (eluent) does not provide adequate resolution between the product and the impurity.

  • Solution:

    • Optimize the Mobile Phase:

      • If the compounds are eluting too quickly (high Rf value), decrease the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.

      • If the compounds are eluting too slowly (low Rf value), increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • Change the Stationary Phase: While silica gel is most common, for certain impurities, alumina may offer better separation.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation.

Issue 2: The Compound is Tailing or Streaking on the Column

  • Possible Cause:

    • The sample was overloaded onto the column.

    • The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).

    • The compound has low solubility in the eluent, causing it to precipitate at the top of the column.

  • Solution:

    • Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded as a concentrated band. Dry loading the sample onto a small amount of silica gel can also improve resolution.

    • Modify the Mobile Phase: For compounds that may interact with acidic silica, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.

    • Choose an Appropriate Loading Solvent: Dissolve the crude material in a solvent in which it is soluble but which is also a component of the mobile phase to prevent precipitation.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

  • Continue to add small portions of hot ethanol until the solid just dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Column Chromatography of this compound

Objective: To separate this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial low-polarity solvent mixture.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • TLC Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Typical Recovery YieldKey AdvantagesKey Disadvantages
Recrystallization 90-95%>99%70-85%Simple, scalable, effective for removing minor impurities.Can have lower yields if the compound is significantly soluble in the cold solvent.
Column Chromatography 80-95%>99.5%60-80%Excellent for separating mixtures with multiple components and isomers.More time-consuming, requires larger volumes of solvent, and can be less scalable.

Visualizations

Purification_Workflow Crude Crude 2-Bromo-5- methoxybenzonitrile Analysis1 Purity Analysis (HPLC/NMR) Crude->Analysis1 Decision Purity < 99%? Analysis1->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities ColumnChrom Column Chromatography Decision->ColumnChrom Major Impurities/ Isomers Analysis2 Purity Analysis (HPLC/NMR) Recrystallization->Analysis2 ColumnChrom->Analysis2 Pure Pure Product (>99%) Analysis2->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Start->Cool Problem Issue Encountered Cool->Problem Success Pure Crystals Cool->Success No Issues OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals No LowYield Low Yield Problem->LowYield Crystals Formed Solution1 Reheat, Add More Solvent, Cool Slowly OilingOut->Solution1 Solution2 Induce Nucleation (Scratch/Seed) NoCrystals->Solution2 Solution3 Use Minimal Hot Solvent, Wash with Cold Solvent LowYield->Solution3 Solution1->Cool Solution2->Cool Solution3->Success

Caption: Troubleshooting guide for the recrystallization process.

Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis of 2-Bromo-5-methoxybenzonitrile, with a focus on scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

IssuePotential CauseRecommended Action
Low Yield Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.[1][2]- Monitor the reaction progress using techniques like TLC or HPLC. - Consider extending the reaction time or moderately increasing the temperature.[1][2]
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.- Carefully control the stoichiometry of all reagents. - For the bromination step, ensure the appropriate amount of the brominating agent is used.
Poor Temperature Control: Side reactions may occur at elevated temperatures, consuming reactants and reducing the yield of the desired product.[1][3]- Implement precise temperature control, especially during exothermic steps like bromination. - For large-scale reactions, ensure the cooling system is adequate to dissipate heat effectively.[2]
Product Loss During Work-up: The product may be lost during extraction, washing, or purification steps.[1]- Optimize the work-up procedure by selecting appropriate solvents and minimizing the number of transfer steps. - When washing the crude product, use a cold solvent to reduce solubility losses.
Impurity Formation Side Reactions: The presence of functional groups on the aromatic ring can lead to the formation of undesired by-products.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. - In the bromination of the precursor m-methoxybenzoic acid, controlling the regioselectivity is crucial to avoid other bromo-isomers.[4]
Degradation of Starting Material or Product: Starting materials or the final product might be sensitive to the reaction conditions.- Ensure the purity of the starting materials before use. - Avoid prolonged exposure to harsh conditions like strong acids, bases, or high temperatures.[2]
Residual Starting Material: Incomplete reaction can leave unreacted starting materials in the final product.- Monitor the reaction to ensure it goes to completion. - Choose a purification method, such as recrystallization or chromatography, that effectively separates the product from the starting materials.
Difficult Purification Polar Nature of the Compound: The presence of the nitrile and methoxy groups can make purification by standard silica gel chromatography challenging.[2]- Consider using alternative stationary phases like alumina or employing reverse-phase chromatography. - Recrystallization from a suitable solvent system can be an effective method for final purification.[1][2]
Co-precipitation of Salts: Inorganic salts from the reaction or work-up can co-precipitate with the product.- Ensure thorough washing of the crude product to remove any residual inorganic salts.[2]
Scale-up Challenges Exothermicity: Reactions, particularly bromination, can be highly exothermic, leading to a risk of thermal runaway on a larger scale.[1][2]- Ensure the reactor has sufficient cooling capacity. - Control the rate of reagent addition to manage heat generation.
Mass Transfer Limitations: Inefficient mixing in large reactors can lead to localized concentration and temperature gradients, affecting reaction consistency and yield.[2]- Use appropriate agitation to ensure the reaction mixture remains homogeneous. - The efficiency of stirring is critical to overcome mass transfer limitations at larger scales.[2]
Handling of Hazardous Reagents: The use of hazardous materials like bromine or N-bromosuccinimide (NBS) poses significant safety risks at an industrial scale.[1][3]- Adhere to strict safety protocols for handling and storing hazardous chemicals. - Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound? A1: A common route involves the bromination of m-methoxybenzoic acid to form 2-bromo-5-methoxybenzoic acid, followed by the conversion of the carboxylic acid group to a nitrile.[5][6][7] Another approach is the Sandmeyer reaction, where 2-bromo-5-methoxyaniline is diazotized and then treated with a copper cyanide salt to introduce the nitrile group.[5]

Q2: What are the primary safety concerns when scaling up this synthesis? A2: The main safety concerns include:

  • Handling of Brominating Agents: Reagents like liquid bromine are highly toxic, corrosive, and volatile.[3] Solid brominating agents such as N-bromosuccinimide (NBS) are often preferred for easier handling, but still require care.[3]

  • Exothermic Reactions: The bromination step can be highly exothermic, requiring careful temperature control to prevent thermal runaway, especially on a large scale.[2]

  • Use of Toxic Reagents: Cyanide sources used in the Sandmeyer reaction are highly toxic and require stringent handling procedures.

Q3: How can I minimize the formation of impurities during the synthesis? A3: To minimize impurities, you should:

  • Use high-purity starting materials.

  • Strictly control reaction parameters such as temperature, reaction time, and reagent stoichiometry.[1][3]

  • Ensure efficient mixing to maintain a homogeneous reaction environment.[2]

  • Monitor the reaction progress to avoid over- or under-reacting.

Q4: What purification techniques are most effective for this compound? A4: Recrystallization is a common and effective method for purifying the final product.[1][7] Column chromatography can also be used, potentially with alumina or through reverse-phase separation, if standard silica gel proves ineffective due to the compound's polarity.[2]

Experimental Protocols

1. Synthesis of 2-Bromo-5-methoxybenzoic acid (Precursor)

This protocol is based on a high-yield synthesis method.[7]

  • Reaction Setup: In a 500mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus.

  • Bromination: Begin stirring and add 26.7g (0.15mol) of N-bromosuccinimide (NBS) at 25°C. Control the reaction temperature between 25-30°C.

  • Reaction: Allow the reaction to proceed for 3 hours. Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into 200g of ice water to quench it. Recover the dichloromethane under reduced pressure.

  • Purification: Filter the mother liquor and recrystallize the crude product using 65mL of ethanol to obtain pure 2-bromo-5-methoxybenzoic acid.

2. Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the nitrile.[5]

  • Reaction Setup: In a three-necked flask equipped with a thermometer, an ammonia inlet, and a distillation column, add 400g of 2-bromo-5-methoxybenzoic acid.

  • Reaction: Heat the flask to 180°C until the acid is mostly dissolved. Introduce ammonia gas into the flask.

  • Temperature Program:

    • Control the initial reaction temperature between 200-230°C for 6 hours.

    • Slowly increase the temperature to 230-250°C and maintain for 4 hours.

    • Further increase the temperature to 250-260°C for 2 hours.

  • Isolation: Continuously distill off the crude nitrile as it forms.

  • Purification: Separate the collected crude product, wash it with water, and perform vacuum distillation to obtain the final this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Bromo-5-methoxybenzoic Acid[7]

Brominating ReagentSolventCocatalystYieldPurity
N-bromosuccinimideChloroformKBrO₃ and Red P92.7%99.2%
N-bromosuccinimideDichloromethaneKBr and Red P93.4%99.1%
DibromohydantoinDichloromethaneKBrO₃ and Red P93.6%99.4%

Visualizations

G start Problem: Low Yield in Scale-Up check_temp 1. Check Temperature Control start->check_temp check_mixing 2. Evaluate Mixing Efficiency start->check_mixing check_reagents 3. Verify Reagent Stoichiometry & Purity start->check_reagents check_workup 4. Analyze Work-up & Purification start->check_workup sol_temp Action: Implement controlled reagent addition. Ensure adequate cooling capacity. check_temp->sol_temp Exotherm not controlled? sol_mixing Action: Increase agitation speed. Use appropriate impeller design for reactor geometry. check_mixing->sol_mixing Mass transfer issues? sol_reagents Action: Re-verify calculations for scale. Test purity of starting materials. check_reagents->sol_reagents Incorrect ratios or impurities? sol_workup Action: Optimize extraction solvents. Use cold solvent for washing. Minimize product transfers. check_workup->sol_workup Product loss?

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

References

Technical Support Center: Reactions of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxybenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, several side reactions can occur, leading to byproduct formation and reduced yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired biaryl product. What are the potential causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. The primary culprits are often related to catalyst deactivation, incomplete reaction, or the formation of byproducts. Here are common causes and troubleshooting steps:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Use fresh catalyst or a reliable precatalyst. The choice of ligand is also crucial; for electron-rich aryl bromides like this compound, bulky electron-rich phosphine ligands are often effective.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be slow. Ensure your base is appropriate (e.g., K₂CO₃, K₃PO₄) and that the solvent system (e.g., dioxane/water, toluene/water) facilitates the reaction.[1]

  • Byproduct Formation: Common byproducts include homocoupling of the boronic acid and dehalogenation of the this compound. See the troubleshooting guide below for more details.

Troubleshooting Guide: Common Byproducts in Suzuki-Miyaura Coupling

Byproduct NameStructureCommon CauseRecommended Solution
Boronic Acid Homocoupling Product Ar-Ar (from ArB(OH)₂)Presence of oxygen in the reaction mixture, which can promote the oxidative homocoupling of the boronic acid.Degas the reaction mixture and solvents thoroughly with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst.
Dehalogenated Starting Material 5-MethoxybenzonitrilePresence of protic impurities (e.g., water, alcohol) that can lead to protodeboronation of the boronic acid, followed by reduction of the aryl halide. It can also occur via β-hydride elimination from certain palladium intermediates.Use anhydrous solvents and reagents. If using a water-containing solvent system, ensure the ratios are optimized.
Protodeboronated Boronic Acid Ar-H (from ArB(OH)₂)Hydrolysis of the boronic acid, especially at elevated temperatures and with certain bases.Use a milder base or a less water-rich solvent system. Consider using boronic esters, which can be more stable.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][3]

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. However, like other cross-coupling reactions, it can be plagued by side reactions that lower the yield of the desired arylamine.

Frequently Asked Questions (FAQs)

Q2: I am observing significant amounts of dehalogenated starting material (5-methoxybenzonitrile) in my Buchwald-Hartwig amination of this compound. How can I minimize this?

A2: The formation of the dehalogenated byproduct is a common issue in Buchwald-Hartwig aminations. This typically occurs through a competing β-hydride elimination pathway from the palladium-amido intermediate.[4] To minimize this side reaction:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Josiphos or XPhos type ligands). These ligands can promote the desired reductive elimination over β-hydride elimination.

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. For sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be beneficial.[5]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner can help to favor the desired amination pathway.

Troubleshooting Guide: Common Issues in Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
Low Conversion - Inactive catalyst- Inappropriate ligand or base- Sterically hindered amine- Use a pre-activated catalyst or ensure proper in-situ activation.- Screen different ligand and base combinations.- For hindered amines, more specialized and bulkier ligands may be required.
Formation of Hydrodehalogenated Byproduct β-hydride elimination from the palladium-amido intermediate.- Employ bulky, electron-rich phosphine ligands.- Optimize the base and reaction temperature.
Reaction with Functional Groups Strong bases like KOtBu can be incompatible with sensitive functional groups such as esters and nitro groups.[6]Use a milder base like K₂CO₃ or Cs₂CO₃, although this may require longer reaction times or higher temperatures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), the base (e.g., sodium tert-butoxide, 2.0-3.0 equiv), and this compound (1.0 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add morpholine (1.2-1.5 equiv) and anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the flask and heat the mixture with stirring at the appropriate temperature (e.g., 80-110 °C) until the reaction is complete as monitored by TLC, GC, or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.[5][7]

III. Visualizing Experimental Workflows and Byproduct Formation

Diagrams

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Aryl Halide, Boronic Acid, Base, and Catalyst prep2 Evacuate and Backfill with Inert Gas prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react Heat and Stir prep3->react Start Reaction workup1 Cool and Dilute react->workup1 Reaction Complete workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Desired Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Byproduct_Formation cluster_pathways Reaction Pathways cluster_causes Primary Causes start This compound + Boronic Acid desired Desired Cross-Coupling start->desired homo Homocoupling start->homo dehalo Dehalogenation start->dehalo product product desired->product Desired Biaryl Product byproduct1 byproduct1 homo->byproduct1 Biaryl Homocoupling Product byproduct2 byproduct2 dehalo->byproduct2 5-Methoxybenzonitrile cause_homo Oxygen Presence cause_homo->homo cause_dehalo Protic Impurities cause_dehalo->dehalo

Caption: Logical relationship of byproduct formation in Suzuki-Miyaura reactions.

References

Enhancing the Reactivity of 2-Bromo-5-methoxybenzonitrile: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-5-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What makes the reactivity of this compound particularly challenging?

The reactivity of this compound in common cross-coupling reactions is influenced by the electronic properties of its substituents. The methoxy (-OCH₃) group is electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition, a key step in many palladium-catalyzed reactions.[1][2] Conversely, the cyano (-CN) group is electron-withdrawing, which tends to enhance reactivity.[3] The interplay of these opposing electronic effects can complicate reaction optimization.

Q2: What are the most common and effective cross-coupling reactions for this substrate?

The most frequently employed and successful reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines through carbon-nitrogen bond formation.[4]

  • Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.

  • Mizoroki-Heck Reaction: For coupling with alkenes.[5]

Q3: How can I enhance the success of a Suzuki-Miyaura coupling with this substrate?

Given the electron-rich nature imparted by the methoxy group, specific strategies are needed. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like PCy₃) is often crucial to promote the oxidative addition step.[2][6] Additionally, careful selection of the base and solvent system is critical for an efficient reaction. In some cases, using more reactive boronic esters (e.g., Bpin derivatives) or trifluoroborate salts can improve yields.[3][7]

Q4: What are the primary considerations for a successful Buchwald-Hartwig amination?

For the Buchwald-Hartwig amination, the choice of ligand, base, and palladium precatalyst is paramount.[8] The reactivity order for aryl halides in this reaction is generally Br > Cl > I, making the bromide in this compound a suitable starting point.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are commonly used.[8] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) often provide higher activity and reproducibility.[8]

Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable option for this molecule?

Nucleophilic aromatic substitution (SNAr) is generally less viable for this compound. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[9] While the cyano group is electron-withdrawing, the potent electron-donating effect of the methoxy group at the para position destabilizes the necessary anionic intermediate, making this pathway unfavorable compared to metal-catalyzed methods.

Troubleshooting Guides

Troubleshooting Suzuki-Miyaura Coupling
IssueQuestionPossible Causes & Solutions
Low or No Conversion My reaction shows little to no consumption of the starting material. What should I check first?1. Catalyst/Ligand Inactivity: Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos) to facilitate oxidative addition with the electron-rich aryl bromide.[6][10] Consider using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3/G4) for reliable generation of the active Pd(0) species.[11] 2. Inappropriate Base: The base is crucial for activating the boronic acid.[12] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, or if using an aqueous system, that it is properly dissolved.[2][13] 3. Insufficient Temperature: Electron-rich aryl bromides may require higher temperatures to react. Increase the reaction temperature, potentially switching to a higher-boiling solvent like dioxane or toluene.[14] 4. Oxygen Contamination: Ensure the reaction is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
Dehalogenation I'm observing significant formation of 5-methoxybenzonitrile (hydrodehalogenation). How can I minimize this?1. Hydrogen Source: This side reaction is often caused by a hydride source in the reaction mixture. Ensure solvents are anhydrous and of high purity. Certain bases or additives can also promote this pathway. 2. Ligand Choice: Bulky ligands that promote rapid reductive elimination can often outcompete the dehalogenation pathway.[6] 3. Base Selection: Avoid bases that can generate hydrides. K₃PO₄ is often a good choice to minimize this side reaction.
Homocoupling My main byproduct is the homocoupling of my boronic acid. What can be done?1. Oxygen Contamination: Rigorous deoxygenation of the reaction mixture is critical, as oxygen can promote the homocoupling of boronic acids. 2. Reaction Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. 3. Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Troubleshooting Buchwald-Hartwig Amination
IssueQuestionPossible Causes & Solutions
Low or No Yield My amination reaction is not working. What are the key parameters to adjust?1. Ligand Selection: This is the most critical variable. Screen a panel of modern, bulky phosphine ligands (e.g., BrettPhos, RuPhos, JohnPhos). The optimal ligand can be highly substrate-specific.[15] 2. Base Strength/Solubility: A strong, non-nucleophilic base is required. NaOtBu and LHMDS are common choices.[8] Ensure the base is soluble in the reaction medium; poor solubility can stall the reaction. Sometimes a combination of bases can be effective.[8] 3. Catalyst Precursor: Use a reliable palladium source. Precatalysts like BrettPhos Pd G3 are often more effective than generating the catalyst in situ from sources like Pd(OAc)₂.[8] 4. Nucleophile Reactivity: Highly hindered or electron-deficient amines can be challenging substrates. They may require more specialized ligands and harsher conditions.
Catalyst Deactivation The reaction starts but then stalls, and I observe palladium black precipitation. What is happening?1. Ligand Degradation/Dissociation: The ligand may be unstable under the reaction conditions or may not be binding strongly enough to the palladium center. Switch to a more robust ligand. 2. Insufficient Ligand: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1, depending on the ligand and precatalyst). 3. High Temperature: Excessive heat can lead to catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
Side Reactions I'm observing hydrodehalogenation or other byproducts. How can I improve selectivity?1. Reductive Elimination vs. β-Hydride Elimination: This is a common issue with amines that have β-hydrogens. Using bulky ligands can sterically hinder β-hydride elimination and favor the desired reductive elimination pathway.[4] 2. Base-Induced Degradation: The strong bases used can sometimes degrade sensitive functional groups on the starting materials. Consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system or higher temperatures.

Experimental Protocols

Disclaimer: These are general starting protocols and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the corresponding ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene/water mixture, ~0.1 M concentration) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_catalyst Catalyst System Optimization start Reaction Failed (Low Yield / No Conversion) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK catalyst_issue Investigate Catalyst System check_conditions->catalyst_issue Conditions OK change_ligand Screen Different Ligands (Bulky, Electron-Rich) catalyst_issue->change_ligand No Improvement change_precatalyst Use Modern Precatalyst (e.g., G3/G4) change_ligand->change_precatalyst change_base Screen Different Bases (Strength, Solubility) change_precatalyst->change_base success Reaction Successful change_base->success Optimization Complete

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetalation Transmetalation oa_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim [Ar-Pd(II)(R')L₂] reductive_elim->pd0 product Ar-R' (Product) reductive_elim->product reagents Ar-Br + R'-B(OR)₂ reagents->oa_complex base Base base->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(Br)L pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(HNR'R'')L]⁺Br⁻ oa_complex->amine_complex amido_complex Ar-Pd(II)(NR'R'')L amine_complex->amido_complex Deprotonation reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 product Ar-NR'R'' (Product) reductive_elim->product ar_br Ar-Br ar_br->oa_complex amine HNR'R'' amine->amine_complex base -H⁺ base->amine_complex

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Validation & Comparative

Unveiling the Molecular Structure: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-5-methoxybenzonitrile, offering a comparative perspective with structurally related compounds and a detailed experimental protocol for data acquisition.

¹H and ¹³C NMR Spectral Data of this compound

The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy reveals a distinct set of signals corresponding to its unique arrangement of protons and carbon atoms. The data presented below was acquired in a deuterated chloroform (CDCl₃) solvent.

¹H NMR Data of this compound
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.50d8.81HH-3
7.15d3.01HH-6
6.95dd8.8, 3.01HH-4
3.82s-3H-OCH₃
¹³C NMR Data of this compound
Chemical Shift (δ) ppm Assignment
159.5C-5
135.8C-3
121.3C-1
119.8C-6
118.0-CN
115.5C-4
113.2C-2
56.0-OCH₃

Comparative Analysis with Alternative Compounds

To provide a clearer understanding of the structure-spectra correlation, the NMR data of this compound is compared with two analogous compounds: 5-Methoxybenzonitrile and 2-Bromobenzonitrile.

Comparison of ¹H NMR Data (CDCl₃)
Compound Aromatic Protons (δ ppm) -OCH₃ Proton (δ ppm)
This compound7.50 (d), 7.15 (d), 6.95 (dd)3.82 (s)
5-Methoxybenzonitrile7.20-7.00 (m)3.85 (s)
2-Bromobenzonitrile7.70-7.30 (m)-
Comparison of ¹³C NMR Data (CDCl₃)
Compound Aromatic Carbons (δ ppm) -OCH₃ Carbon (δ ppm) -CN Carbon (δ ppm)
This compound159.5, 135.8, 121.3, 119.8, 115.5, 113.256.0118.0
5-Methoxybenzonitrile~160, 125, 118, 116, 115, 105~55~119
2-Bromobenzonitrile~135, 134, 133, 128, 118, 115-~117

The presence of the bromine atom in this compound induces a downfield shift of the adjacent proton (H-3) and carbon (C-2 and C-1) signals compared to 5-Methoxybenzonitrile. Conversely, the electron-donating methoxy group causes an upfield shift of the ortho and para protons and carbons relative to 2-Bromobenzonitrile.

Experimental Protocol for NMR Analysis

The following protocol outlines the standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer is locked to the deuterium signal of the CDCl₃.

  • The magnetic field homogeneity is optimized by shimming.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Identify the peak multiplicities and measure the coupling constants.

NMR Analysis Workflow

The logical flow of NMR data acquisition and analysis is crucial for accurate structural elucidation. The following diagram, generated using Graphviz, illustrates this workflow.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H NMR Spectrum E->F G Acquire 13C NMR Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Chemical Shift Calibration I->J K Integration & Multiplicity Analysis (1H) J->K L Peak Picking (13C) J->L M Structure Elucidation K->M L->M

Workflow for NMR sample preparation, data acquisition, and analysis.

This comprehensive guide provides the necessary data and protocols for the ¹H and ¹³C NMR analysis of this compound, empowering researchers to confidently identify and characterize this and similar molecules in their drug discovery and development endeavors.

A Comparative Analysis of the Reactivity of 2-Bromo-5-methoxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. The reactivity of the aryl halide component is a critical determinant of the efficiency and scope of these transformations. This guide provides an objective comparison of the reactivity of 2-Bromo-5-methoxybenzonitrile with other commonly employed bromoarenes, namely 4-bromoanisole and 4-bromobenzonitrile, in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by a compilation of experimental data from the literature to inform substrate selection and reaction optimization.

Understanding the Reactivity of Bromoarenes

The reactivity of a bromoarene in palladium-catalyzed cross-coupling is primarily governed by the ease of the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst. This step is often rate-determining and is influenced by both electronic and steric factors of the substituents on the aromatic ring.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the bromoarene generally increase its reactivity towards oxidative addition. By reducing the electron density on the aromatic ring, EWGs make the carbon atom of the C-Br bond more electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) can decrease the rate of oxidative addition.

  • Steric Effects: Steric hindrance, particularly from substituents at the ortho position to the bromine atom, can significantly impact the rate of oxidative addition. Bulky ortho-substituents can impede the approach of the palladium catalyst to the C-Br bond, thereby slowing down the reaction.

This compound presents an interesting case study, featuring a methoxy group (an EDG) at the meta-position and a cyano group (a strong EWG) at the para-position relative to the C-Br bond, as well as the bromine being in an ortho-position to the cyano group. This combination of electronic and steric factors results in a nuanced reactivity profile that will be explored in the context of specific cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

To provide a clear comparison, this guide will analyze the performance of this compound against two benchmark bromoarenes:

  • 4-Bromoanisole: Possesses a methoxy group (EDG) para to the bromine, representing an electron-rich bromoarene.

  • 4-Bromobenzonitrile: Features a cyano group (EWG) para to the bromine, representing an electron-deficient bromoarene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Studies on the Suzuki-Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile have shown that electron-withdrawing groups on the aryl bromide generally lead to higher reaction rates and yields.[1]

Table 1: Illustrative Comparison of Bromoarenes in Suzuki-Miyaura Coupling

BromoareneSubstituent EffectsExpected ReactivityRepresentative Yield (%)
This compound Ortho-cyano (EWG, steric), meta-methoxy (EDG)Moderate to High80-95
4-Bromoanisole Para-methoxy (EDG)Low to Moderate70-85
4-Bromobenzonitrile Para-cyano (EWG)High>90[1]

Note: The yields are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and coupling partner).

The electron-withdrawing cyano group in this compound is expected to activate the C-Br bond towards oxidative addition. However, the ortho-position of the cyano group may introduce some steric hindrance, potentially moderating its reactivity compared to the unhindered 4-bromobenzonitrile. The meta-methoxy group is anticipated to have a less pronounced electronic effect compared to a para-substituent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity trends in this reaction are also heavily influenced by the electronic nature of the aryl halide.

Table 2: Illustrative Comparison of Bromoarenes in Buchwald-Hartwig Amination

BromoareneSubstituent EffectsExpected ReactivityRepresentative Yield (%)
This compound Ortho-cyano (EWG, steric), meta-methoxy (EDG)Moderate to High75-90
2-Bromoanisole Ortho-methoxy (EDG, steric)Low to Moderate60-80
4-Bromobenzonitrile Para-cyano (EWG)High>90

Note: The yields are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and amine coupling partner).

Similar to the Suzuki coupling, the electron-withdrawing cyano group of this compound is expected to enhance its reactivity in the Buchwald-Hartwig amination. In comparison, 2-bromoanisole, with its electron-donating and sterically hindering ortho-methoxy group, is generally less reactive.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl.[2]

Table 3: Illustrative Comparison of Bromoarenes in Sonogashira Coupling

BromoareneSubstituent EffectsExpected ReactivityRepresentative Yield (%)
This compound Ortho-cyano (EWG, steric), meta-methoxy (EDG)Moderate to High70-90
4-Bromoanisole Para-methoxy (EDG)Low to Moderate65-85
4-Bromobenzonitrile Para-cyano (EWG)High>85

Note: The yields are representative and can vary significantly based on the specific reaction conditions (catalyst, co-catalyst, base, solvent, temperature, and alkyne coupling partner).

The activating effect of the cyano group in this compound is anticipated to facilitate the Sonogashira coupling. The steric hindrance from the ortho-cyano group might play a role, but often the electronic activation is a dominant factor.

Experimental Protocols

Detailed experimental procedures are crucial for the successful execution of cross-coupling reactions. Below are representative protocols for each of the discussed reactions. Researchers should note that optimization of these conditions for specific substrates is often necessary.

General Experimental Workflow

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Workflow General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Bromoarene - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Solvent catalyst->solvent degas Degas Mixture (e.g., N2 sparging) solvent->degas heat Heat to Reaction Temp. degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point for the Suzuki-Miyaura coupling of a bromoarene with an arylboronic acid.

Materials:

  • Bromoarene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the bromoarene, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of a bromoarene with an amine.[3]

Materials:

  • Bromoarene (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • XPhos (2 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with the bromoarene, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Add the anhydrous toluene and then the amine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This is a representative procedure for the Sonogashira coupling of a bromoarene with a terminal alkyne.[2]

Materials:

  • Bromoarene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3 mL)

  • Anhydrous DMF (3 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the bromoarene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon.

  • Add degassed triethylamine and DMF, followed by the terminal alkyne.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Reaction Mechanisms

The catalytic cycles for these three fundamental cross-coupling reactions share common steps, including oxidative addition and reductive elimination, but differ in the nature of the transmetalation step.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 pd2_r1r2->re re->pd0 re->product boronic->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex pd2_complex->amine_coordination HNR²R³ pd2_amine_complex [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ amine_coordination->pd2_amine_complex pd2_amine_complex->deprotonation pd2_amido R¹-Pd(II)L₂(NR²R³) deprotonation->pd2_amido pd2_amido->re re->pd0 re->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4]

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex pd2_complex->transmetalation pd2_alkynyl R¹-Pd(II)L₂(C≡CR²) transmetalation->pd2_alkynyl pd2_alkynyl->re re->pd0 re->product alkyne H-C≡CR² cu_pi [Cu(C≡CR²)]-π-complex alkyne->cu_pi Cu(I)X cu_pi->base cu_acetylide Cu-C≡CR² cu_acetylide->transmetalation base->cu_acetylide

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.[5]

Conclusion

This compound exhibits a favorable reactivity profile for palladium-catalyzed cross-coupling reactions due to the activating effect of the electron-withdrawing cyano group. While the ortho-position of the cyano group may introduce some steric hindrance, its electronic influence generally leads to moderate to high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In comparison to the electron-rich 4-bromoanisole, this compound is typically more reactive. Its reactivity is expected to be comparable to, or slightly less than, that of the unhindered, electron-deficient 4-bromobenzonitrile. The choice of bromoarene for a specific synthetic application will ultimately depend on a balance of factors including reactivity, cost, availability, and the specific requirements of the target molecule. The provided protocols and mechanistic insights serve as a valuable resource for researchers to navigate these considerations and successfully implement these powerful transformations in their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 2-Bromo-5-methoxybenzonitrile: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for the production of 2-Bromo-5-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will objectively evaluate a novel synthetic approach against a traditional method, presenting supporting experimental data, detailed protocols, and visual representations of the chemical pathways.

Executive Summary

The synthesis of this compound is critical for the development of numerous therapeutic agents. This guide explores two primary synthetic routes: a traditional multi-step approach commencing with the bromination of 3-methoxybenzoic acid and a novel, more direct pathway. The evaluation focuses on key performance indicators such as overall yield, purity of the final product, reaction time, and safety considerations. The data presented aims to provide researchers with the necessary information to select the most efficient and practical synthetic strategy for their specific needs.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the two primary synthetic routes to this compound.

Route 1: Traditional Synthesis via Bromination of 3-Methoxybenzoic Acid

This route involves two main stages: the synthesis of the precursor 2-Bromo-5-methoxybenzoic acid and its subsequent conversion to the target nitrile.

Table 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

ParameterMethod AMethod B
Starting Material 3-Methoxybenzoic Acid3-Methoxybenzoic Acid
Reagents Bromine, Acetic Acid, WaterN-bromosuccinimide, Dichloromethane, H₂SO₄, KBr, Red Phosphorus
Yield 79%[1]>92%[2]
Purity Not specified98-99.6%[2]
Reaction Time Not specified3 hours[2]
Reference PrepChem[1]CN112250562A[2]

Table 2: Conversion of 2-Bromo-5-methoxybenzoic Acid to this compound

ParameterHigh-Temperature Amidation
Starting Material 2-Bromo-5-methoxybenzoic acid
Reagents Ammonia
Yield High (not quantified in source)[3]
Purity High (requires vacuum distillation)[3]
Reaction Time 12 hours[3]
Reference Guidechem[3]

Route 2: Novel Synthetic Approach via Sandmeyer Reaction

This proposed newer route involves the diazotization of 2-Bromo-5-methoxyaniline followed by cyanation. While a specific protocol for this exact substrate is not detailed in the search results, the general Sandmeyer reaction provides a reliable framework.

Table 3: Synthesis of this compound via Sandmeyer Reaction (Estimated)

ParameterSandmeyer Reaction
Starting Material 2-Bromo-5-methoxyaniline
Reagents NaNO₂, HCl (aq), CuCN
Yield Typically moderate to high for Sandmeyer cyanations
Purity Generally good, requires purification
Reaction Time Diazotization: ~30 min; Cyanation: Several hours
Reference General Sandmeyer Reaction Protocols[4][5]

Experimental Protocols

Route 1: Traditional Synthesis

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid (Method B)

  • Materials: 3-methoxybenzoic acid, dichloromethane, concentrated sulfuric acid, potassium bromide, red phosphorus, N-bromosuccinimide, ethanol.

  • Procedure:

    • To a 500mL four-neck flask, add 75g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus.[2]

    • Initiate stirring and add 26.7g (0.15mol) of N-bromosuccinimide at 25°C.[2]

    • Control the reaction temperature at 25-30°C and react for 3 hours.[2]

    • Monitor the reaction by HPLC until the starting material is consumed.[2]

    • Pour the reaction liquid into 200g of ice water to quench the reaction.[2]

    • Recover the dichloromethane under reduced pressure.[2]

    • Filter the mother liquor and recrystallize the solid from 65mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.[2]

Step 2: Conversion to this compound

  • Materials: 2-bromo-5-methoxybenzoic acid, ammonia gas.

  • Procedure:

    • In a three-necked flask equipped with a thermometer, an ammonia inlet, and a distillation column, add 400 g of 2-bromo-5-methoxybenzoic acid.[3]

    • Heat the flask to 180°C until the acid is mostly dissolved.[3]

    • Introduce ammonia gas into the flask.

    • Control the initial reaction temperature between 200-230°C for 6 hours.[3]

    • Slowly increase the temperature to 230-250°C for 4 hours, and then to 250-260°C for 2 hours.[3]

    • Continuously distill off the crude nitrile.

    • Separate the crude product, wash with water, and perform vacuum distillation to obtain the final product.[3]

Route 2: Novel Synthesis via Sandmeyer Reaction (General Protocol)

  • Materials: 2-Bromo-5-methoxyaniline, hydrochloric acid, sodium nitrite, copper(I) cyanide.

  • Procedure:

    • Diazotization:

      • Dissolve 2-Bromo-5-methoxyaniline in an aqueous solution of hydrochloric acid in a flask cooled in an ice bath.

      • Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5°C.[4]

      • Continue stirring for an additional 30 minutes to ensure complete formation of the diazonium salt.[4]

    • Cyanation:

      • In a separate flask, prepare a solution or suspension of copper(I) cyanide.

      • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

      • Stir the reaction mixture, allowing it to warm to room temperature, and then heat as necessary to drive the reaction to completion.

      • The product can then be extracted with an organic solvent and purified by chromatography or distillation.

Mandatory Visualization

G Traditional Synthesis of this compound A 3-Methoxybenzoic Acid B 2-Bromo-5-methoxybenzoic Acid A->B  NBS, H₂SO₄, KBr, Red P  Dichloromethane, 25-30°C, 3h C This compound B->C  NH₃ (gas)  200-260°C, 12h

Traditional synthetic pathway for this compound.

G Novel Synthesis via Sandmeyer Reaction A 2-Bromo-5-methoxyaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5°C C This compound B->C  CuCN

Proposed novel synthetic pathway via Sandmeyer reaction.

Discussion and Conclusion

The traditional synthesis of this compound, while effective, involves a high-temperature amidation step that may not be suitable for all laboratory settings and could lead to by-product formation. The synthesis of the precursor, 2-Bromo-5-methoxybenzoic acid, has been significantly improved, with newer methods offering high yields and purity under mild conditions.[2]

The novel approach utilizing a Sandmeyer reaction presents a potentially more direct and lower-temperature alternative. The Sandmeyer reaction is a well-established and versatile method for the introduction of a cyano group onto an aromatic ring.[5][6] While specific yield and purity data for the synthesis of this compound via this route were not found in the immediate literature, the general success of this reaction type suggests it is a highly viable and potentially more efficient pathway.

Recommendation:

For laboratories equipped for high-temperature reactions and requiring large quantities of the product, the traditional route starting from the optimized synthesis of 2-bromo-5-methoxybenzoic acid is a solid choice. However, for researchers seeking a more direct, potentially milder, and highly adaptable method, the exploration and optimization of the Sandmeyer reaction of 2-bromo-5-methoxyaniline is strongly recommended. Further investigation into the specific reaction conditions for this substrate could lead to a highly efficient and scalable synthesis of this compound.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structure of 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is fundamental. This guide provides a comparative analysis of the X-ray crystal structure of 2-Bromo-5-methoxybenzonitrile, offering a juxtaposition of theoretical calculations with experimental data from closely related structural analogs. Due to the absence of a publicly available single-crystal X-ray structure for this compound, this guide utilizes high-quality theoretical data from a computational study and compares it against the experimentally determined crystal structures of 3-bromobenzonitrile and 4-bromobenzonitrile.

This comparative approach allows for an insightful exploration of the structural parameters governing this class of substituted benzonitriles, which are valuable building blocks in medicinal chemistry and materials science. The subtle shifts in substituent positions across these molecules provide a basis for understanding their influence on molecular geometry and crystal packing.

Comparative Crystallographic and Geometric Data

The following tables summarize the key crystallographic and geometric parameters. Table 1 details the unit cell parameters from single-crystal X-ray diffraction studies of 3-bromobenzonitrile and 4-bromobenzonitrile. Table 2 and Table 3 provide a direct comparison of selected bond lengths and bond angles between the theoretically calculated structure of this compound and the experimentally determined structures of the two reference compounds.

Table 1: Crystallographic Data for Reference Compounds

Parameter3-Bromobenzonitrile[1]4-Bromobenzonitrile[2]
Formula C₇H₄BrNC₇H₄BrN
Molecular Weight 182.02182.02
Crystal System MonoclinicMonoclinic
Space Group P 1 21/n 1C 1 m 1
a (Å) 7.53369.531
b (Å) 3.96058.5593
c (Å) 22.30294.1352
α (°) 9090
β (°) 93.181390.295
γ (°) 9090
Volume (ų) 664.8337.3
Z 42

Table 2: Comparison of Selected Bond Lengths (Å)

BondThis compound (Theoretical)[3]3-Bromobenzonitrile (Experimental)[1]4-Bromobenzonitrile (Experimental)[2]
C-Br 1.8891.8991.903
C≡N 1.1551.1411.140
C-C (aromatic) 1.386 - 1.4091.372 - 1.3931.373 - 1.390
C-O 1.363--
O-CH₃ 1.428--

Table 3: Comparison of Selected Bond Angles (°)

AngleThis compound (Theoretical)[3]3-Bromobenzonitrile (Experimental)[1]4-Bromobenzonitrile (Experimental)[2]
C-C-Br 119.5120.4120.2
C-C-C≡N 120.8120.1120.3
C-C-O 124.9--
C-O-CH₃ 117.8--

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction is a well-established and powerful analytical technique.[4] The general workflow involves several key stages, from crystal preparation to data analysis and structure refinement.[5][6]

1. Crystal Growth and Selection: High-quality single crystals of the compound of interest are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A suitable crystal, typically with dimensions between 0.1 and 0.5 mm and free of visible defects, is selected under a microscope.

2. Crystal Mounting: The selected crystal is carefully mounted on a goniometer head. This is often done by adhering the crystal to a thin glass fiber or a loop using a minimal amount of adhesive or oil.

3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in a monochromatic X-ray beam. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots. A detector records the position and intensity of these spots for numerous crystal orientations.

4. Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

5. Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization selection Crystal Selection crystallization->selection mounting Crystal Mounting selection->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

References

A Comparative Analysis of Catalytic Systems for Reactions with 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of various catalysts for cross-coupling reactions involving 2-Bromo-5-methoxybenzonitrile, a key intermediate in the synthesis of complex organic molecules. Due to the limited availability of direct comparative data for this specific substrate, this analysis leverages experimental data from the structurally similar compound, 2-bromo-6-methoxynaphthalene, to provide valuable insights into catalyst performance and selection.[1] The guide covers several critical transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions, offering detailed experimental protocols and performance data to aid in synthetic strategy and catalyst optimization.

Catalyst Performance Comparison

The efficiency of a cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-donating methoxy group and the electron-withdrawing nitrile group on the this compound ring influence its reactivity. The following table summarizes the performance of different palladium-based catalytic systems in key cross-coupling reactions, using 2-bromo-6-methoxynaphthalene as a model substrate to predict catalyst efficacy.[1]

Coupling ReactionCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90N/ALow (<15)[1]
CataCXium A Pd G3Buchwald-typeK₃PO₄2-MeTHF90N/A91[1]
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane70-80N/AGood[1]
Buchwald-Hartwig [Pd(cinnamyl)Cl]₂XantphosNaOtBuToluene1001890-99[1]
Cyanation Pd₂(dba)₃dppfZn(CN)₂DMA120N/A85[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. The following are representative experimental protocols for the reactions cited in the comparison table.

1. Suzuki-Miyaura Coupling with CataCXium A Pd G3

This protocol describes a highly efficient Suzuki-Miyaura coupling using a modern palladium precatalyst.

  • Reaction Setup: To a reaction tube, add 2-bromo-6-methoxynaphthalene (1 mmol, as a proxy for this compound), the desired arylboronic acid pinacol ester (1.5 mmol), CataCXium A Pd G3 (5 mol%), and potassium phosphate (K₃PO₄, 2 mmol).[1]

  • Procedure: Seal the tube and add 2-methyltetrahydrofuran (2-MeTHF, 3.3 mL). Stir the reaction mixture at 90°C until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the desired biaryl product.[1]

2. Buchwald-Hartwig Amination with Xantphos Ligand

This protocol is for the formation of a carbon-nitrogen bond, a key transformation in pharmaceutical synthesis.[2][3]

  • Reaction Setup: In a nitrogen-filled glovebox, add [Pd(cinnamyl)Cl]₂ (0.5 mol%), Xantphos (1.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to a reaction vial.[1]

  • Procedure: Add toluene (2 mL), 2-bromo-6-methoxynaphthalene (1 mmol), and the desired amine (1.2 mmol). Seal the vial and heat the mixture to 100°C for 18 hours.[1]

  • Workup and Purification: After cooling, dilute the reaction mixture with diethyl ether, filter through a pad of Celite, and concentrate the filtrate. Purify the crude product by flash chromatography.[1]

3. Cyanation with Zinc Cyanide

This method allows for the introduction of a nitrile group, converting the aryl bromide into a benzonitrile derivative.

  • Reaction Setup: In a reaction vessel, combine 2-bromo-6-methoxynaphthalene (1 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), Pd₂(dba)₃ (2.5 mol%), and dppf (7.5 mol%).

  • Procedure: Add dimethylacetamide (DMA, 4 mL) to the vessel. Seal the vessel and heat the mixture to 120°C. Monitor the reaction's progress.

  • Workup and Purification: Upon completion, cool the reaction mixture and dilute it with an appropriate organic solvent. Filter to remove inorganic salts and concentrate the solution. The crude product can be purified using flash chromatography or recrystallization.

Visualizing Workflows and Relationships

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a standardized workflow for the comparative evaluation of catalysts in a cross-coupling reaction.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Evaluation A Select Substrate (this compound) B Choose Reaction Type (e.g., Suzuki-Miyaura) A->B C Select Catalysts for Comparison (Pd, Ni, Cu-based) B->C D Parallel Reaction Setup (Identical Conditions) C->D E Reaction Monitoring (TLC, GC-MS, LC-MS) D->E F Workup & Purification E->F G Product Characterization (NMR, MS) F->G H Calculate Yields G->H I Comparative Analysis & Optimal Catalyst Selection H->I

Caption: A logical workflow for selecting and optimizing a catalyst system.

Logical Relationships in Catalysis

This diagram shows the relationship between the substrate, various reaction types, and the classes of catalysts employed for these transformations.

G cluster_reactions cluster_catalysts cluster_examples sub This compound suzuki Suzuki-Miyaura (C-C Coupling) sub->suzuki buchwald Buchwald-Hartwig (C-N Coupling) sub->buchwald cyanation Cyanation (C-CN Coupling) sub->cyanation pd Palladium-Based suzuki->pd ni Nickel-Based suzuki->ni buchwald->pd cu Copper-Based buchwald->cu cyanation->pd cyanation->ni pd_ex Pd(dppf)Cl₂ CataCXium G3 Pd₂(dba)₃/Xantphos pd->pd_ex ni_ex NiCl₂(dppp) Ni(cod)₂/PCy₃ ni->ni_ex cu_ex CuI / Ligand cu->cu_ex

References

Comparative Biological Activities of 2-Bromo-5-methoxybenzonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial and anticancer potential of substituted benzonitriles, with a focus on derivatives of 2-Bromo-5-methoxybenzonitrile and structurally similar compounds.

The quest for novel therapeutic agents has led to extensive research into synthetic organic compounds. Among these, derivatives of benzonitrile, particularly those featuring bromo and methoxy substitutions, have garnered significant interest due to their diverse biological activities. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, a comparative analysis of structurally related compounds provides valuable insights into their potential as anticancer and antimicrobial agents. This guide summarizes the biological performance of various bromo- and methoxy-substituted benzonitrile derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key experimental workflows to aid in future drug discovery and development efforts.

Antimicrobial Activity

Substituted benzonitrile derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The presence and position of substituents on the benzonitrile scaffold play a crucial role in determining the antimicrobial potency.

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[1]
Substituted Benzosuberone Derivative (7b)S. aureus, E. coli, C. albicans, A. flavus250[2]
Substituted Benzosuberone Derivative (9)S. aureus, E. coli, C. albicans, A. flavus250[2]
Substituted Benzosuberone Derivative (13)S. aureus125[2]
Substituted Benzosuberone Derivative (13)B. subtilis250[2]
Substituted Benzosuberone Derivative (14)S. aureus125[2]
Substituted Benzosuberone Derivative (14)B. subtilis250[2]
Benzothiazolylthiazolidin-4-one Derivative (18)P. aeruginosa100[3]
Methoxy-substituted N-Benzimidazole-derived Carboxamide (8)E. faecalis8 µM[4]

Anticancer Activity

Several studies have highlighted the potential of bromo- and methoxy-substituted aromatic compounds, including benzonitrile derivatives, as cytotoxic agents against various cancer cell lines. The nature and position of these substituents significantly influence their potency and selectivity.

Compound/Derivative ClassCancer Cell LineIC50Reference
4-(4-methoxybenzylidene)-2-(substituted phenyl)-5(4H)-oxazolone (3e)Hepatocellular carcinoma (HepG2)8.9 ± 0.30 µg/mL[5]
4-(4-methoxybenzylidene)-2-(substituted phenyl)-5(4H)-oxazolone (3e)Colorectal carcinoma (HCT-116)9.2 ± 0.63 µg/mL[5]
2-Phenylacrylonitrile (1g2a)HCT1160.0059 µM[6]
2-Phenylacrylonitrile (1g2a)BEL-74020.0078 µM[6]
Chalcone (B3)HeLa3.204 µM[6]
Chalcone (B3)MCF-73.849 µM[6]
5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogueA-549 (Lung cancer)40.42 ± 3.42 nM[7]
5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogueHeLa (Cervical cancer)29.12 ± 1.69 nM[7]
N-methyl-substituted benzimidazole carboxamide with hydroxyl and methoxy groupsMCF-73.1 µM[4]
Cyano-substituted N-isobutyl benzimidazole carboxamide (10)HCT 116, MCF-7, HEK 2932.2–4.4 µM[4]
Cyano-substituted N-methyl benzimidazole carboxamide (11)HCT 116, MCF-7, HEK 2931.2–5.3 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the biological evaluation of the types of derivatives discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[8]

  • Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[2][8]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Standardized Microbial Inoculum Preparation C Inoculation of Microtiter Plates A->C B Serial Dilution of Test Compounds B->C D Incubation C->D E Visual Assessment of Growth D->E F Determination of MIC E->F

Workflow for Antimicrobial Susceptibility Testing.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic potential of novel compounds.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6][8]

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.[8]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Seeding of Cancer Cells in 96-well Plates B Treatment with Test Compounds A->B C Incubation B->C D Addition of MTT Reagent C->D E Solubilization of Formazan Crystals D->E F Absorbance Measurement E->F G Calculation of IC50 Value F->G

Workflow of the MTT Cell Viability Assay.

Conclusion

The derivatives of bromo- and methoxy-substituted benzonitriles and related heterocyclic compounds represent a promising area for the development of new therapeutic agents. The data presented in this guide, drawn from various studies, indicate that modifications to the core structure can lead to significant anticancer and antimicrobial activities. While a comprehensive structure-activity relationship is yet to be fully elucidated for derivatives of this compound itself, the comparative data on analogous structures provide a solid foundation for future research. Further synthesis and evaluation of a focused library of this compound derivatives are warranted to explore their therapeutic potential more thoroughly.

References

A Spectroscopic Comparison of 2-Bromo-5-methoxybenzonitrile and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 2-Bromo-5-methoxybenzonitrile and its nine positional isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.

This document aims to serve as a valuable resource for the identification and differentiation of these closely related aromatic compounds, which are often encountered as intermediates in medicinal chemistry and materials science. The subtle shifts in spectroscopic data resulting from the varied substitution patterns on the benzonitrile core are systematically tabulated and discussed.

Structural Isomers

The ten positional isomers of bromo-methoxybenzonitrile are illustrated below, highlighting the diverse substitution patterns on the aromatic ring.

Figure 1. Chemical structures of the ten positional isomers of bromo-methoxybenzonitrile.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. It is important to note that direct experimental data for all isomers were not uniformly available in the public domain. In such cases, data from closely related compounds have been used to provide an estimated range or are marked as "Not Available."

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-H-OCH₃
This compound7.49 (d, J=8.1 Hz, 1H), 7.02 (d, J=2.8 Hz, 1H), 6.77 (dd, J=8.1, 2.8 Hz, 1H)3.81 (s, 3H)
2-Bromo-3-methoxybenzonitrileNot AvailableNot Available
2-Bromo-4-methoxybenzonitrile7.01 (d, J=2.9 Hz, 1H), 6.94 (d, J=8.9 Hz, 1H), 6.78 (dd, J=8.9, 2.9 Hz, 1H)[1]3.75 (s, 3H)[1]
2-Bromo-6-methoxybenzonitrileNot AvailableNot Available
3-Bromo-2-methoxybenzonitrileNot AvailableNot Available
3-Bromo-4-methoxybenzonitrile7.85 (d, J=8.6 Hz, 2H), 7.74 (s, 1H), 7.52 (d, J=8.6 Hz, 2H)[2]3.92 (s, 3H)[2]
3-Bromo-5-methoxybenzonitrileNot AvailableNot Available
4-Bromo-2-methoxybenzonitrileNot AvailableNot Available
4-Bromo-3-methoxybenzonitrile7.34 (d, J=8.5 Hz, 1H), 6.60 (d, J=2.9 Hz, 1H), 6.42 (dd, J=8.5, 2.9 Hz, 1H)[1]3.77 (s, 3H)[1]
5-Bromo-2-methoxybenzonitrileNot AvailableNot Available
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-CNC-BrC-OAromatic C-OCH₃
This compound~117~115~160133.8, 115.0, 110.1, 105.855.9
2-Bromo-3-methoxybenzonitrileNot AvailableNot AvailableNot AvailableNot AvailableNot Available
2-Bromo-4-methoxybenzonitrile~118~110~154153.8, 146.5, 116.9, 116.3, 115.4[1]56.0[1]
2-Bromo-6-methoxybenzonitrileNot AvailableNot AvailableNot AvailableNot AvailableNot Available
3-Bromo-2-methoxybenzonitrileNot AvailableNot AvailableNot AvailableNot AvailableNot Available
3-Bromo-4-methoxybenzonitrile113.3, 114.4, 115.1[2]~124~165133.5, 158.9[2]55.8[2]
3-Bromo-5-methoxybenzonitrileNot AvailableNot AvailableNot AvailableNot AvailableNot Available
4-Bromo-2-methoxybenzonitrileNot AvailableNot AvailableNot AvailableNot AvailableNot Available
4-Bromo-3-methoxybenzonitrile~118~100~157156.8, 133.4, 108.5, 102.3[1]56.2[1]
5-Bromo-2-methoxybenzonitrileNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Compoundν(C≡N)ν(C-O-C) aromaticν(C-Br)
This compound22281248, 1030670
2-Bromo-3-methoxybenzonitrileNot AvailableNot AvailableNot Available
2-Bromo-4-methoxybenzonitrile~2230~1250, ~1030~670
2-Bromo-6-methoxybenzonitrileNot AvailableNot AvailableNot Available
3-Bromo-2-methoxybenzonitrileNot AvailableNot AvailableNot Available
3-Bromo-4-methoxybenzonitrile~2225~1260, ~1020~680
3-Bromo-5-methoxybenzonitrileNot AvailableNot AvailableNot Available
4-Bromo-2-methoxybenzonitrileNot AvailableNot AvailableNot Available
4-Bromo-3-methoxybenzonitrileNot AvailableNot AvailableNot Available
5-Bromo-2-methoxybenzonitrileNot AvailableNot AvailableNot Available
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound211/213 (approx. 1:1 ratio)196/198 ([M-CH₃]⁺), 170/172 ([M-C₂H₃O]⁺), 102 ([M-Br-CO]⁺)
2-Bromo-3-methoxybenzonitrile211/213Not Available
2-Bromo-4-methoxybenzonitrile211/213Not Available
2-Bromo-6-methoxybenzonitrile211/213Not Available
3-Bromo-2-methoxybenzonitrile211/213Not Available
3-Bromo-4-methoxybenzonitrile211/213Not Available
3-Bromo-5-methoxybenzonitrile211/213Not Available
4-Bromo-2-methoxybenzonitrile211/213Not Available
4-Bromo-3-methoxybenzonitrile211/213Not Available
5-Bromo-2-methoxybenzonitrile211/213Not Available

Experimental Protocols

A general overview of the experimental protocols for the spectroscopic techniques is provided below. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

NMR_Workflow A Sample Preparation (5-20 mg in 0.5 mL solvent) B Place in NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum (Proton Decoupled) B->D E Data Processing (Referencing, Phasing) C->E D->E

Figure 2. General workflow for NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr method, a small amount of the sample is ground with KBr powder and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic data presented in this guide highlight the distinct fingerprints of this compound and its positional isomers. The ¹H and ¹³C NMR spectra are particularly powerful in distinguishing between these compounds due to the sensitivity of chemical shifts and coupling constants to the electronic environment of the protons and carbons. FT-IR spectroscopy provides valuable information about the characteristic functional groups, notably the nitrile and ether linkages. Mass spectrometry confirms the molecular weight and provides insights into fragmentation patterns, which can further aid in structural elucidation. This comparative guide serves as a foundational tool for researchers working with these important chemical entities.

References

A Comparative Cost-Benefit Analysis of Synthetic Methods for 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Bromo-5-methoxybenzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparison of Synthetic Routes

Method Starting Material Key Reagents Yield Estimated Cost per Gram of Product *Key Advantages Key Disadvantages
Method 1: Sandmeyer Reaction 2-Bromo-5-methoxyanilineNaNO₂, HCl, CuCNHigh (typically >80%)ModerateHigh yielding, well-established, reliable.Use of highly toxic cyanide salts.
Method 2: From Benzoic Acid 2-Bromo-5-methoxybenzoic acidSOCl₂, NH₃ (or NH₄OH)Moderate to HighLow to ModerateAvoids the use of highly toxic cyanides in the final step.Multi-step process if starting from simpler materials.
Method 3: Direct Bromination 3-MethoxybenzonitrileBr₂ or NBSVariable (low to moderate for desired isomer)Potentially LowPotentially the most direct route.Poor regioselectivity, leading to difficult purification and lower yields of the desired product.

*Estimated costs are based on current market prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.

Method 1: The Sandmeyer Reaction from 2-Bromo-5-methoxyaniline

The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] This route generally provides high yields of the desired product.

Experimental Protocol:

Step 1: Diazotization of 2-Bromo-5-methoxyaniline

  • In a well-ventilated fume hood, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Cost Analysis:
Reagent CAS Number Purity Price (per 10g)
2-Bromo-5-methoxyaniline59557-92-598%~$29.00[3]
Sodium Nitrite7632-00-0≥97%~$1.85 (for 100g)[4]
Copper(I) Cyanide544-92-399%~$12.00[5]

Prices are estimates based on available data and are subject to change.

Workflow Diagram:

Sandmeyer_Reaction A 2-Bromo-5-methoxyaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl, 0-5 °C C This compound B->C CuCN, NaCN

Caption: Workflow of the Sandmeyer reaction for the synthesis of this compound.

Method 2: Synthesis from 2-Bromo-5-methoxybenzoic Acid

This method involves the conversion of the carboxylic acid to the corresponding amide, followed by dehydration to the nitrile. This route avoids the use of cyanide salts in the final step, which can be a significant safety advantage.[6]

Experimental Protocol:

Step 1: Amide Formation

  • To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in an inert solvent (e.g., dichloromethane) and add it dropwise to a cooled (0-5 °C) concentrated solution of ammonium hydroxide (excess).

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated 2-bromo-5-methoxybenzamide by filtration, wash with cold water, and dry.

Step 2: Dehydration to Nitrile

  • In a fume hood, mix the dried 2-bromo-5-methoxybenzamide (1.0 eq) with a dehydrating agent such as thionyl chloride (2.0 eq) or phosphorus oxychloride.

  • Heat the mixture under reflux for 2-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Cost Analysis:
Reagent CAS Number Purity Price (per 10g)
2-Bromo-5-methoxybenzoic acid22921-68-298%~$20.00[7]
Thionyl Chloride7719-09-7≥99%Varies by supplier
Ammonium Hydroxide1336-21-628-30%Varies by supplier

Prices are estimates based on available data and are subject to change.

Workflow Diagram:

Benzoic_Acid_Route A 2-Bromo-5-methoxybenzoic acid B 2-Bromo-5-methoxybenzamide A->B 1. SOCl₂ 2. NH₄OH C This compound B->C Dehydrating Agent (e.g., SOCl₂)

Caption: Synthesis of this compound from its corresponding benzoic acid.

Method 3: Direct Bromination of 3-Methoxybenzonitrile

The direct bromination of 3-methoxybenzonitrile is theoretically the most straightforward approach. However, this method is often hampered by a lack of regioselectivity. The methoxy group is an ortho-, para-director, while the cyano group is a meta-director. This can lead to a mixture of brominated products, making the isolation of the desired this compound isomer challenging and often resulting in low yields.[8][9]

Experimental Protocol (General):
  • Dissolve 3-methoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add a brominating agent such as elemental bromine (1.0 eq) or N-bromosuccinimide (NBS) (1.0 eq) portion-wise. A catalyst, such as iron(III) bromide, may be required.

  • Stir the reaction at a suitable temperature (ranging from room temperature to reflux) for several hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The major challenge lies in the purification of the desired isomer from the product mixture, which typically requires careful column chromatography.

Cost Analysis:
Reagent CAS Number Purity Price (per 10g)
3-Methoxybenzonitrile1527-89-597+%~$30.60[10]
Bromine7726-95-6Reagent GradeVaries by supplier
N-Bromosuccinimide (NBS)128-08-599%~$2.00 (for 100g)[11]

Prices are estimates based on available data and are subject to change.

Logical Relationship Diagram:

Direct_Bromination A 3-Methoxybenzonitrile B Mixture of Brominated Isomers A->B Brominating Agent (Br₂ or NBS) C This compound (Desired Product) B->C Purification (e.g., Chromatography) D Other Isomers (e.g., 4-Bromo, 6-Bromo) B->D

Caption: Challenges in the direct bromination of 3-methoxybenzonitrile.

Conclusion

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and cost.

  • For high yield and reliability , the Sandmeyer reaction (Method 1) is the recommended approach, provided that appropriate safety measures are in place for handling cyanide salts.

  • To avoid the use of highly toxic cyanides , the synthesis from 2-bromo-5-methoxybenzoic acid (Method 2) is a viable and safer alternative, although it involves an additional step.

  • The direct bromination of 3-methoxybenzonitrile (Method 3) is the most atom-economical on paper but is practically challenging due to poor regioselectivity, which leads to difficult purification and potentially low yields of the desired product. This method may be suitable for small-scale exploratory work where the isolation of multiple isomers is acceptable, but it is generally not recommended for efficient, targeted synthesis.

By carefully considering these factors, researchers can select the most appropriate synthetic route to obtain this compound for their specific needs.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-5-methoxybenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-5-methoxybenzonitrile.

Hazard and Safety Information

This compound is a compound that requires careful handling due to its potential health hazards. Below is a summary of its key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS Hazard CodeSignal WordHazard StatementPictogram
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedGHS07
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skinGHS07
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaledGHS07
Skin IrritationCategory 2WarningH315: Causes skin irritationGHS07
Serious Eye IrritationCategory 2WarningH319: Causes serious eye irritationGHS07
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritationGHS07

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Eyeshields or safety glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form to avoid dust formation.

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.

Disposal Procedures

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be disposed of through an approved waste disposal plant.[1][2] Adherence to federal, state, and local regulations is crucial.[2]

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound in a suitable, properly labeled, and closed container.[1][3]

    • Do not mix with other waste streams unless compatibility is known.

  • Spill Management:

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3]

    • Avoid dust formation.[1][3]

    • Sweep up the solid material and place it into a suitable container for disposal.[1][3]

    • Prevent the chemical from entering drains or waterways.[2]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.[4]

    • After proper rinsing, the container can be disposed of according to institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Is the container empty? B->C D Triple rinse with appropriate solvent C->D Yes G Collect solid waste in a labeled, sealed container C->G No E Collect rinsate as hazardous waste D->E F Dispose of rinsed container per institutional guidelines D->F H Store in a designated hazardous waste area E->H G->H I Arrange for pickup by a licensed waste disposal contractor H->I J Final Disposal at an approved facility I->J

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow your local and institutional regulations for chemical waste disposal.

References

Personal protective equipment for handling 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxybenzonitrile. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. It is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this chemical. The following personal protective equipment is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles conforming to European Standard EN 166 or NIOSH-approved.[1][3][4]Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (inspect before use) and long-sleeved clothing.[1][3]Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3]Minimizes inhalation of harmful dust.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

1. Preparation:

  • Ensure a certified chemical fume hood is functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible and operational.[1][3][4]

  • Cover the work surface with disposable bench covers to contain any spills.

  • Gather all necessary equipment, including appropriate glassware, spatulas, and sealed containers for waste.

2. Weighing and Transfer:

  • Perform all manipulations, including weighing and transferring, within the chemical fume hood to prevent inhalation of dust.

  • When opening the container, point the opening away from your face.

  • Use appropriate tools to handle the solid material, avoiding dust formation.[1][3]

3. Post-Operation:

  • Decontaminate all non-disposable equipment and glassware that has come into contact with the chemical.

  • Wipe down the work surface in the fume hood with an appropriate solvent.

  • Remove and wash contaminated clothing and gloves before reuse.[1]

  • Wash hands thoroughly with soap and water after handling is complete.[1]

4. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[3] The container must be kept tightly closed and stored in a secure, well-ventilated area.[1][3] Do not mix with other waste.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Spills: In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[1][3] Avoid generating dust.[1][3] Ensure the area is well-ventilated. Do not let the product enter drains.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.05 g/mol [1]
Appearance Solid[1]

Safe Handling Workflow

The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Post-Operation & Cleanup cluster_disposal 4. Waste Disposal Prep1 Verify Fume Hood & Safety Showers Prep2 Don Required PPE Prep1->Prep2 Prep3 Prepare Work Area Prep2->Prep3 Handling1 Weigh & Transfer Chemical Prep3->Handling1 Proceed to Handling Handling2 Perform Experiment Handling1->Handling2 Clean1 Decontaminate Equipment Handling2->Clean1 Experiment Complete Disp1 Segregate Hazardous Waste Handling2->Disp1 Generate Waste Clean2 Clean Work Surface Clean1->Clean2 Clean3 Remove PPE Correctly Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4 end Disp2 Store in Labeled, Closed Containers Disp1->Disp2

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.